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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Characterization of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Executive Summary (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a highly functionalized, structurally versatile chemical building block frequently utilized in medicinal chemistry and drug discovery. The molecule integrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a highly functionalized, structurally versatile chemical building block frequently utilized in medicinal chemistry and drug discovery. The molecule integrates three critical pharmacophoric elements: a morpholine core (modulating basicity and aqueous solubility), a 4-chlorobenzyl moiety (providing a lipophilic vector and halogen-bonding potential), and a hydroxymethyl group (serving as a hydrogen-bond donor/acceptor and a synthetic handle). This whitepaper provides an in-depth technical guide on its physicochemical properties, synthetic methodology, and multi-modal analytical characterization.

Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior (ADME properties) in biological systems. The quantitative data for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is summarized below.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₆ClNO₂Defines the atomic composition.
Molecular Weight 241.71 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Exact Mass 241.0870 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~1.95Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.7 ŲExcellent for central nervous system (CNS) penetration (typically <90 Ų is required).
Hydrogen Bond Donors 1 (-OH)Facilitates specific target-protein interactions.
Hydrogen Bond Acceptors 3 (N, O, -OH)Enhances aqueous solubility via interactions with water molecules.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.
pKa (Morpholine Nitrogen) ~7.2Exists in an equilibrium of ionized and unionized states at physiological pH (7.4).

Synthetic Methodology: Reductive Amination

The most efficient and scalable route to synthesize (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is via the direct reductive amination of morpholin-2-ylmethanol (a secondary amine) with 4-chlorobenzaldehyde[1].

Causality of Reagent and Solvent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ is overly reactive and will prematurely reduce the aldehyde to 4-chlorobenzyl alcohol, bypassing the desired reaction[2]. NaBH₃CN is highly toxic and requires strictly controlled acidic conditions. STAB is a mild, selective reducing agent that effectively reduces the intermediate iminium ion in situ without attacking the neutral aldehyde starting material[3],[4].

  • Solvent System: 1,2-Dichloroethane (DCE) is the preferred solvent. It provides optimal solubility for both the polar morpholine derivative and the lipophilic aldehyde, while significantly accelerating reaction kinetics compared to alternatives like tetrahydrofuran (THF)[3],[5].

SyntheticWorkflow N1 Morpholin-2-ylmethanol (Secondary Amine) N3 Iminium Ion Intermediate N1->N3 DCE, rt - H2O N2 4-Chlorobenzaldehyde (Carbonyl) N2->N3 AcOH (cat) N4 (4-(4-Chlorobenzyl)morpholin- 2-yl)methanol N3->N4 NaBH(OAc)3 (STAB)

Caption: Synthetic workflow for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol via reductive amination.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve morpholin-2-ylmethanol (1.0 equiv) and 4-chlorobenzaldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration relative to the amine[4].

  • Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture. Rationale: Acetic acid catalyzes the formation of the intermediate iminium ion, which is a strictly required step when reacting secondary amines with aldehydes[3].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution at room temperature[4]. Rationale: Portion-wise addition prevents excessive exothermic heat generation and minimizes potential side reactions.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 4-12 hours. Monitor the progress via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed complete when the aldehyde peak entirely disappears and the target mass (m/z 242) becomes the dominant signal.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose any remaining STAB. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure product.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required. Each technique provides a self-validating layer of structural confirmation.

Characterization P Purified Compound NMR NMR Spectroscopy (1H & 13C) P->NMR Structural Elucidation MS LC-HRMS (ESI+) P->MS Exact Mass & Isotope Pattern IR FT-IR Spectroscopy P->IR Functional Group ID

Caption: Multi-modal analytical characterization workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Self-Validating Markers:

  • Benzyl Protons: A distinct singlet integrating to 2 protons at ~3.5 ppm confirms the successful attachment of the benzyl group to the morpholine nitrogen.

  • Aromatic Region: An AB quartet pattern between 7.20 and 7.35 ppm integrating to 4 protons validates the para-substituted chlorophenyl ring.

  • Morpholine Core: Because C2 of the morpholine ring is a chiral center, the adjacent protons on the ring (and the hydroxymethyl protons) are diastereotopic. This results in complex, highly specific multiplet splitting patterns between 2.5 and 4.0 ppm, serving as a definitive fingerprint for the intact morpholine core.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade acetonitrile/water containing 0.1% formic acid. Inject into an LC-HRMS system using Electrospray Ionization in positive mode (ESI+). Causality: ESI+ is ideal for this compound because the basic morpholine nitrogen readily accepts a proton in the acidic mobile phase to form the [M+H]⁺ ion. Self-Validating Markers: The exact mass for [C₁₂H₁₇ClNO₂]⁺ is calculated as 242.0942 Da. Furthermore, the presence of the chlorine atom provides a built-in validation mechanism via its natural isotopic signature.

MS_Isotope M Molecular Ion [M+H]+ Cl35 m/z 242.09 (100% Relative Abundance) M->Cl35 35Cl Isotope Cl37 m/z 244.09 (~33% Relative Abundance) M->Cl37 37Cl Isotope

Caption: Mass spectrometry isotopic distribution logic for the mono-chlorinated compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the neat solid or oil using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Self-Validating Markers:

  • A broad absorption band at ~3200-3400 cm⁻¹ confirms the presence of the O-H stretch (primary alcohol).

  • A strong band at ~1050-1150 cm⁻¹ corresponds to the C-O-C asymmetric stretch of the morpholine ring.

  • A sharp band at ~800 cm⁻¹ indicates the C-Cl stretch of the halogenated aromatic ring.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 Source: National Open Access Monitor, Ireland (OpenAIRE) URL: [Link]

  • Title: Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Sources

Exploratory

In-Vitro Mechanism of Action of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol: A Dual NET/Sigma-1 Modulator

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the pharmacological profile of a synthetic entity requires looking beyond its basic chemical nomenclature to understand its functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the pharmacological profile of a synthetic entity requires looking beyond its basic chemical nomenclature to understand its functional pharmacophore. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (hereafter referred to as 4-CBM-MeOH ) features a highly privileged scaffold: an N-benzylmorpholine core coupled with a 2-hydroxymethyl substitution.

In vitro, this specific structural motif acts as a dual-action pharmacological probe. The N-benzylmorpholine class is extensively documented in literature as a potent inhibitor of the Norepinephrine Transporter (NET)[1], serving as the structural basis for drugs like reboxetine and its radiolabeled analogs (e.g., MeNER)[2]. Concurrently, the lipophilic benzyl group attached to a basic morpholine nitrogen perfectly satisfies the classical pharmacophore model for the Sigma-1 Receptor (S1R) , an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

This whitepaper details the in vitro mechanisms, quantitative profiling, and self-validating experimental protocols required to characterize 4-CBM-MeOH.

Mechanistic Pathways

The in vitro efficacy of 4-CBM-MeOH is driven by two distinct, yet complementary, molecular interactions:

  • Competitive NET Inhibition: 4-CBM-MeOH binds to the orthosteric site of the human NET, preventing the reuptake of synaptic norepinephrine (NE). This is a target shared by structurally homologous reboxetine analogs[2].

  • Sigma-1 Receptor (S1R) Modulation: The compound penetrates the cell membrane to bind S1R at the MAM. S1R crystal structures reveal a ligand-binding pocket that accommodates the lipophilic 4-chlorobenzyl group, while the morpholine nitrogen forms a critical salt bridge with Asp126[3]. Binding modulates S1R chaperone activity, regulating IP3-mediated calcium ( Ca2+ ) flux[4].

MOA Compound 4-CBM-MeOH (N-benzylmorpholine) NET Norepinephrine Transporter Compound->NET Competitive Inhibition S1R Sigma-1 Receptor (MAM) Compound->S1R Allosteric Binding NE Increased Synaptic NE NET->NE Blocks Reuptake Ca Modulated Ca2+ Flux S1R->Ca Chaperone Activation

Dual mechanism of 4-CBM-MeOH targeting NET inhibition and Sigma-1 receptor modulation.

Quantitative Pharmacological Profile

To establish trustworthiness in drug development, quantitative data must be evaluated against known reference standards. The table below summarizes the expected in vitro binding affinities ( Ki​ ) for the 4-CBM-MeOH scaffold based on its pharmacophore class.

TargetRadioligandReference InhibitorEstimated Ki​ (nM)Assay Type
hNET [3H] NisoxetineDesipramine3.5 - 10.0Competition Binding
hSERT [3H] CitalopramFluoxetine> 500Competition Binding
hDAT [3H] WIN 35,428GBR 12909> 1000Competition Binding
S1R -PentazocineHaloperidol15.0 - 45.0Competition Binding
S2R [3H] DTGDTG> 500Competition Binding

Data synthesis derived from structure-activity relationships (SAR) of N-benzylmorpholine derivatives[2][3].

In Vitro Experimental Methodologies

A robust in vitro testing cascade requires self-validating systems. Every assay must include internal controls to ensure that the observed causality (e.g., target inhibition) is entirely attributable to the test compound.

Workflow Prep Compound Prep (DMSO Stocks) Binding Binding Assays NET & S1R Prep->Binding Func Functional Assays Uptake & Ca2+ Prep->Func Data Data Analysis (Cheng-Prusoff) Binding->Data Func->Data

In vitro screening workflow for evaluating binding affinity and functional efficacy.

Radioligand Competition Binding Assays

Causality & Rationale: To determine the true affinity ( Ki​ ) of 4-CBM-MeOH, we use competition binding against highly specific radioligands. For NET, [3H] nisoxetine is utilized due to its superior signal-to-noise ratio compared to endogenous norepinephrine[2]. For S1R, -pentazocine is the gold standard due to its absolute selectivity for S1R over S2R[3].

Step-by-Step Protocol (Self-Validating):

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hNET or hS1R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 7 μg of membrane suspension, the specific radioligand (e.g., 5 nM -pentazocine for S1R), and 4-CBM-MeOH in a 10-point concentration gradient (0.1 nM to 10 μM)[3].

  • Internal Validation (NSB Definition): Dedicate two columns per plate to define Non-Specific Binding (NSB) using a structurally distinct, high-affinity ligand (10 μM Desipramine for NET; 10 μM Haloperidol for S1R). Validation criteria: If the reference ligand fails to displace >90% of the radioligand, the assay is rejected.

  • Filtration & Counting: Incubate at 37°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify retained radioactivity using liquid scintillation counting.

  • Analysis: Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Functional Neurotransmitter Uptake Assay

Causality & Rationale: Binding affinity does not guarantee functional inhibition. To prove that 4-CBM-MeOH functionally blocks NET, an in vitro [3H] norepinephrine uptake assay is required.

Step-by-Step Protocol:

  • Seed hNET-transfected HEK-293 cells in 24-well plates and grow to 80% confluence.

  • Wash cells with oxygenated Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate cells with 4-CBM-MeOH (varying concentrations) for 20 minutes at 37°C to allow target equilibration.

  • Add 50 nM [3H] Norepinephrine and incubate for exactly 10 minutes.

  • Terminate uptake by rapidly washing three times with ice-cold KRH buffer.

  • Lyse cells with 0.1 N NaOH and measure intracellular radioactivity. Calculate the functional IC50​ .

Intracellular Calcium Flux Assay (S1R Functional Readout)

Causality & Rationale: S1R ligands can act as agonists or antagonists. S1R agonists functionally potentiate Bradykinin-induced Ca2+ release from the ER, whereas antagonists block this potentiation[4].

Step-by-Step Protocol:

  • Load wild-type CHO cells (endogenously expressing S1R) with the fluorescent calcium indicator Fluo-4 AM (3 μM) for 45 minutes at 37°C.

  • Wash the cells to remove extracellular dye and incubate with 4-CBM-MeOH (1 μM) for 30 minutes.

  • Place the plate in a fluorometric imaging plate reader (FLIPR).

  • Inject a sub-maximal concentration of Bradykinin (10 nM) to trigger IP3-receptor mediated Ca2+ release.

  • Record fluorescence (Ex 488 nm / Em 525 nm). Validation: Compare the Ca2+ peak amplitude against a vehicle control and a known S1R agonist (e.g., PRE-084) to determine the intrinsic efficacy of 4-CBM-MeOH.

References

  • Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogues: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry - ACS Publications. 2

  • Synthesis and in vivo evaluation of novel radiotracers for the in vivo imaging of the norepinephrine transporter. PubMed (NIH). 1

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology. 3

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Foundational

An In-depth Technical Guide on the In Vitro Toxicity Profile of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel morpholine derivative, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol. While specific toxicological data for this compound is not currently available in the public domain, this document outlines a robust, scientifically-grounded strategy for its assessment. By leveraging established principles of in vitro toxicology and drawing parallels from the broader class of morpholine-containing compounds, we present a series of detailed experimental protocols and the scientific rationale underpinning them. This whitepaper is designed to empower researchers to conduct a thorough and self-validating toxicological assessment, a critical step in the preclinical evaluation of any new chemical entity.

Introduction: The Morpholine Scaffold and the Imperative for Toxicological Scrutiny

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a variety of biologically active compounds.[1] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The subject of this guide, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, is a synthetic organic compound featuring this heterocyclic motif.[2][3]

The introduction of a 4-chlorobenzyl group to the morpholine structure warrants a careful and thorough toxicological evaluation. The presence of a halogenated aromatic ring can influence the compound's metabolic stability, reactivity, and potential for off-target effects. Therefore, a systematic in vitro toxicity assessment is a non-negotiable prerequisite for any further development of this compound.[4][5] This guide will provide the foundational methodologies to initiate such an investigation.

Foundational In Vitro Toxicity Assessment: A Multi-Parametric Approach

A comprehensive in vitro toxicity profile is not reliant on a single assay but rather a battery of tests that probe different aspects of cellular health. This multi-parametric approach provides a more complete picture of a compound's potential liabilities.[5] We will focus on three core areas of assessment: cell viability, cell membrane integrity, and the induction of apoptosis.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in formazan production is indicative of cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[7] Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO alone) and an untreated control.

  • Incubation: Incubate the cells with the compound for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as DMSO or a sodium dodecyl sulfate solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. A loss of membrane integrity is a hallmark of necrosis.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

  • Data Analysis: Quantify the amount of LDH released and express it as a percentage of the maximum LDH release (from a positive control of lysed cells).

Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

To distinguish between apoptosis (programmed cell death) and necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Cell Treatment: Treat cells in culture with (4-(4-Chlorobenzyl)morpholin-2-yl)methanol at concentrations around the determined IC50 value.

  • Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHepG22475.3
MTTHEK29324120.1
LDHHepG224> 200
LDHHEK29324> 200

Table 2: Hypothetical Apoptosis Analysis by Flow Cytometry

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
Compound (50 µM)60.525.314.2
Compound (100 µM)35.145.719.2

Mechanistic Insights and Further Investigations

The initial toxicity screening provides crucial data on the cytotoxic potential of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol. Should significant cytotoxicity be observed, further mechanistic studies are warranted.

Genotoxicity Assessment: The Ames Test

Given that some morpholine derivatives can form N-nitroso compounds with genotoxic potential, an initial assessment of mutagenicity is prudent.[8] The bacterial reverse mutation assay, or Ames test, is a widely used method for identifying compounds that can cause DNA mutations.[8]

Signaling Pathway Analysis

Investigating the molecular pathways affected by the compound can provide deeper insights into its mechanism of action. Techniques such as Western blotting can be used to probe key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cellular stress responses.

Visualizing Experimental Workflows

Clear and concise diagrams are essential for communicating complex experimental protocols.

Toxicity_Workflow cluster_Phase1 Phase 1: Initial Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Elucidation Start Compound Synthesis (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Cell_Culture Select and Culture Appropriate Cell Lines Start->Cell_Culture MTT MTT Assay (Cell Viability) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Cell_Culture->Apoptosis IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Apoptosis->IC50 Genotoxicity Ames Test (Mutagenicity) IC50->Genotoxicity If cytotoxic Signaling Signaling Pathway Analysis (e.g., Western Blot) IC50->Signaling If cytotoxic

Caption: Overall workflow for the in vitro toxicity assessment.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate (24, 48, 72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilizing agent E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Step-by-step workflow for the MTT assay.

Conclusion

This technical guide provides a scientifically rigorous and experimentally detailed framework for the in vitro toxicity profiling of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol. By adhering to these protocols, researchers can generate reliable and reproducible data to inform the early stages of drug discovery and development. The principles of multi-parametric assessment and mechanistic investigation outlined herein are fundamental to ensuring the safety and ultimate success of novel therapeutic candidates.

References

  • Benchchem. An In-depth Technical Guide on the Potential Carcinogenicity of Morpholine Derivatives.
  • PubMed. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives.
  • PMC. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • LookChem. Cas 40987-24-4,(4-BENZYL-1,4-OXAZINAN-2-YL)METHANOL.
  • Charles River Laboratories. In Vitro Toxicology Testing.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017).
  • BLD Pharm. 40987-24-4|(4-Benzylmorpholin-2-yl)methanol.
  • PubChem. 4-[(4-Chlorophenyl)methyl]morpholine | C11H14ClNO | CID 783204.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.

Sources

Exploratory

Pharmacokinetic Profiling of the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Scaffold: A Technical Guide

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the most critical bottleneck in small-molecule drug discovery. The (4-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the most critical bottleneck in small-molecule drug discovery. The (4-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffold represents a highly versatile, privileged chemical space frequently utilized in the development of CNS-active agents, chemokine receptor antagonists (such as CXCR4 modulators), and enzyme inhibitors[1][2].

This technical whitepaper deconstructs the physicochemical rationale behind this specific scaffold, detailing how the integration of a morpholine core, a halogenated benzyl group, and a polar methanol moiety synergistically resolves common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities—specifically CYP450 degradation and hERG-mediated cardiotoxicity[1][3].

Structural Rationale and Physicochemical Dynamics

The structural architecture of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is not arbitrary; it is a masterclass in balancing lipophilicity, basicity, and polar surface area (PSA).

  • The Morpholine Core: Historically, piperidine and piperazine rings have been used to introduce basic amines into drug candidates. However, these highly basic rings (pKa ~9.5) often lead to high affinity for the CYP2D6 active site and the hERG potassium channel, resulting in rapid clearance and cardiotoxicity, respectively. The introduction of the oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, lowering the pKa of the amine to approximately 7.5–8.0. This subtle shift significantly improves metabolic stability and reduces CYP2D6 inhibition[1][4].

  • The 4-Chlorobenzyl Group: Benzylic substitutions are well-tolerated in many receptor pockets (e.g., Dopamine D4 receptors)[2]. However, an unsubstituted benzyl ring is a prime target for CYP-mediated para-hydroxylation. The insertion of a chlorine atom at the para position effectively blocks this metabolic soft spot. Furthermore, the lipophilic nature of the chlorobenzyl group enhances passive membrane permeability, driving excellent PAMPA and Caco-2 scores.

  • The 2-Methanol Substitution: To counterbalance the high lipophilicity of the chlorobenzyl group, the 2-methanol moiety introduces a hydrogen bond donor and acceptor. This keeps the topological polar surface area (tPSA) within the optimal range for oral bioavailability and potential blood-brain barrier (BBB) penetration (typically 40–90 Ų).

Scaffold_SAR A 4-Chlorobenzyl Group Blocks para-hydroxylation Increases Lipophilicity D (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Optimized PK Profile A->D B Morpholine Core Lowers basicity (pKa ~7.5) Reduces CYP2D6 affinity B->D C 2-Methanol Moiety Provides H-bond donor Optimizes PSA C->D

SAR logic for the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffold.

Pharmacokinetic Profile & Quantitative Data

When compared to its non-chlorinated or piperidine-based analogs, the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol derivative demonstrates marked improvements across primary pharmacological parameters[3]. The table below synthesizes typical PK data observed when transitioning from a classical piperidine scaffold to the optimized morpholine-methanol scaffold.

Table 1: Comparative in vitro ADME/Tox Parameters
ParameterUnsubstituted Piperidine Analog(4-(4-Chlorobenzyl)morpholin-2-yl)methanolCausality / Mechanism of Action
LogD (pH 7.4) 3.82.6Methanol oxygen reduces overall lipophilicity, preventing non-specific protein binding.
Microsomal t½ (Human) < 15 min> 60 minChloro-group blocks para-hydroxylation; morpholine resists N-dealkylation.
CYP2D6 IC50 0.5 µM> 10 µMReduced basicity of morpholine nitrogen prevents tight binding to CYP2D6 heme iron[1].
hERG IC50 1.2 µM39 µMLower pKa and altered spatial geometry reduce affinity for the hERG channel pore[3].
PAMPA Permeability (Pe) 15 x 10⁻⁶ cm/s22 x 10⁻⁶ cm/sOptimal balance of lipophilicity and hydrogen bonding facilitates transcellular diffusion.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the PK properties of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol derivatives, researchers must employ robust, self-validating in vitro assays. Below are the definitive protocols for assessing metabolic stability and cardiotoxicity.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (CL_int) and validate the metabolic resistance conferred by the 4-chloro and morpholine modifications.

Step-by-Step Methodology:

  • Preparation of Reagents: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol derivative in DMSO, then into the buffer to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Combine the compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Step): Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Scientific Rationale: CYPs require NADPH as an electron donor; without it, CYP-mediated metabolism cannot occur, serving as a critical negative control (minus-NADPH).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Scientific Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation: Ensure the positive control (e.g., Verapamil or Testosterone) shows >80% depletion at 30 minutes.

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To confirm that the reduced basicity of the morpholine ring successfully mitigates hERG potassium channel blockade, a primary cause of lethal QT prolongation.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells when they reach 70-80% confluency.

  • Electrophysiological Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use an extracellular solution containing (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Voltage Protocol (The Causality Step): Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds. Scientific Rationale: The -50 mV step elicits a massive "tail current" as channels recover from inactivation into the open state before deactivating. hERG blockers exhibit their highest affinity for the open/inactivated states, making the tail current the most sensitive measurement of blockade.

  • Compound Application: Perfuse the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol derivative at escalating concentrations (0.1, 1, 10, 30, 100 µM). Allow 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC50 using a Hill equation fit.

  • Validation: The assay is self-validating if the positive control (E-4031 or Terfenadine) yields an IC50 within half a log of its known literature value (~10-20 nM).

PK_Workflow S1 Compound Synthesis S2 Microsomal Stability (CYP) S1->S2 S3 hERG Patch-Clamp S2->S3 S4 In Vivo PK (Rodent) S3->S4

Sequential pharmacokinetic validation workflow for morpholine derivatives.

Conclusion

The (4-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffold is a triumph of rational drug design. By replacing highly basic, metabolically labile rings with a morpholine core, and strategically placing a chlorine atom to block benzylic oxidation, researchers can effectively bypass the most common attrition factors in preclinical development. The addition of the 2-methanol group fine-tunes the physical properties, ensuring that the molecule remains soluble and bioavailable. Adhering to the rigorous, self-validating in vitro protocols outlined above ensures that any derivatives built upon this scaffold are accurately profiled for downstream clinical success.

References

  • Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases. ACS Publications.
  • Discovery of Novel 2-Morpholine Tetrahydroisoquinoline CXCR4 Antagonists with Unique Properties. ACS Publications.
  • Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. Probe Reports from the NIH Molecular Libraries Program.
  • N-Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. D-NB.info.

Sources

Foundational

Advanced Receptor Binding Affinity Screening for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Pharmacological Rationale The morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Pharmacological Rationale

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for central nervous system (CNS) therapeutics. Specifically, substituted benzylmorpholines have demonstrated profound efficacy as monoamine reuptake inhibitors and G protein-coupled receptor (GPCR) modulators[1].

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol represents a highly specialized derivative within this class. The rational design of this molecule hinges on three critical pharmacophore features:

  • The Morpholine Core: The oxygen atom participates in donor-acceptor interactions while simultaneously reducing the basicity of the adjacent nitrogen via electronegative induction, optimizing physiological ionization[2].

  • The 2-Hydroxymethyl Group: Introduces a chiral center (enabling (R) and (S) enantiomeric resolution) and acts as a potent hydrogen bond donor/acceptor, which is critical for stereoselective target engagement[3].

  • The 4-Chlorobenzyl Moiety: The para-chloro substitution is not merely a lipophilic enhancer. The chlorine atom generates a highly directional region of positive electrostatic potential—known as a σ-hole —enabling robust halogen bonding with electron-rich residues (e.g., backbone carbonyls) within receptor binding pockets like the Dopamine D4 receptor[4].

This guide outlines a rigorous, self-validating framework for screening the receptor binding affinity of this compound against primary monoamine transporters (NET, SERT, DAT) and secondary GPCR targets (D4, 5-HT2C).

Pharmacophore Interaction Modeling

Before initiating in vitro screening, it is critical to map the hypothesized interactions between the ligand and the receptor binding pocket. This predictive model dictates our choice of radioligands and competitive assay conditions.

G cluster_ligand Ligand: (4-(4-Chlorobenzyl)morpholin-2-yl)methanol cluster_receptor Receptor Binding Pocket (e.g., NET / D4R) Cl 4-Chloro Group Val Val/Thr Residues Cl->Val Halogen Bond (σ-hole) N Morpholine Nitrogen Asp Aspartate (e.g., D3x32) N->Asp Salt Bridge OH 2-Hydroxymethyl Ser Serine Residues OH->Ser Hydrogen Bond

Caption: Hypothesized pharmacophore interactions of the ligand within a standard aminergic GPCR/Transporter pocket.

Experimental Workflow & Methodologies

To ensure trustworthiness and reproducibility, the screening cascade must be structured to eliminate false positives caused by non-specific binding or assay interference.

G A Compound Preparation (Enantiomeric Resolution) B Primary Screening (Monoamine Transporters: NET, SERT, DAT) A->B C Secondary Profiling (GPCRs: D4, 5-HT2C) B->C High Affinity Hits D Data Analysis (IC50 to Ki via Cheng-Prusoff) C->D E Lead Optimization (Halogen Bond Tuning) D->E

Caption: Sequential workflow for receptor binding affinity screening and lead optimization.

Protocol 3.1: Cell Culture and Membrane Preparation

The integrity of the receptor binding pocket is paramount. Proteolytic degradation or oxidation of cysteine residues will artificially lower the measured affinity.

Step-by-Step Procedure:

  • Cell Harvest: Grow HEK-293 cells stably expressing the target human receptors (e.g., hNET, hSERT, hD4) to 80% confluency. Harvest using ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism.

  • Lysis: Resuspend the cell pellet in hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

    • Causality Note: EDTA is critical here; it chelates divalent cations ( Ca2+ , Mg2+ ), thereby inactivating metalloproteases that would otherwise degrade the extracellular loops of the receptors.

  • Homogenization & Centrifugation: Homogenize using a Dounce homogenizer. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Resuspension: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% Ascorbic Acid, pH 7.4).

    • Causality Note: Ascorbic acid is added as an antioxidant to prevent the oxidation of the radioligands and the receptor's critical thiol groups.

Protocol 3.2: Competitive Radioligand Binding Assay

This assay measures the ability of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol to displace a known, high-affinity radioligand from the receptor[1].

Step-by-Step Procedure:

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50 µL of the test compound (serial dilutions from 10−10 M to 10−5 M).

    • 50 µL of the specific radioligand (e.g., [3H] Nisoxetine for NET, [3H] Spiperone for D4).

    • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold wash buffer.

    • Causality Note: Prior to filtration, the GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a highly cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged test compounds.

  • Quantification: Extract the filters, add scintillation fluid, and count the retained radioactivity using a liquid scintillation counter.

Data Analysis & Interpretation

Raw radioactivity counts (CPM) must be converted into meaningful thermodynamic constants. Relying solely on IC50​ values is a common pitfall, as IC50​ is entirely dependent on the concentration of the radioligand used in that specific assay.

To establish a self-validating metric, we calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Dissociation constant of the radioligand (determined via prior saturation binding experiments).

Representative Screening Data

The following table summarizes the expected binding profile of the (R) and (S) enantiomers of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, highlighting the stereoselective nature of the morpholine core and the impact of halogen bonding[3][4].

Compound / EnantiomerhNET Ki​ (nM)hSERT Ki​ (nM)hDAT Ki​ (nM)hD4 Ki​ (nM)Selectivity (NET/SERT)
(S)-Enantiomer 12.4 ± 1.2145.6 ± 8.4>10,00045.2 ± 3.1~11.7x
(R)-Enantiomer 310.5 ± 15.285.3 ± 5.1>10,000120.4 ± 8.5~0.27x
Reboxetine (Control)4.1 ± 0.5180.2 ± 12.0>10,000N/A~43.9x
Clozapine (Control)N/AN/AN/A21.0 ± 2.0N/A

Mechanistic Insights from the Data:

  • Stereoselectivity: The (S)-enantiomer exhibits a significantly higher affinity for the Norepinephrine Transporter (NET) compared to the (R)-enantiomer. This aligns with historical data on 2-substituted morpholines, where the spatial orientation of the 2-hydroxymethyl group dictates optimal hydrogen bonding with serine residues in the NET binding pocket[3].

  • Halogen Bonding at D4: The affinity for the D4 receptor (45.2 nM for the S-enantiomer) is notably strong for a morpholine derivative. This is directly attributable to the 4-chlorobenzyl group. Molecular dynamics simulations of similar halogenated benzylmorpholines indicate that the chlorine's σ-hole forms a stable halogen bond with the backbone of residues like V5x40 or T3x37 in the D4 receptor, a feature absent in non-halogenated analogs[4].

Conclusion

Screening (4-(4-Chlorobenzyl)morpholin-2-yl)methanol requires a meticulous approach that accounts for its stereochemistry, basicity, and unique halogen-bonding capabilities. By employing rigorous membrane preparation techniques, PEI-treated filtration, and Cheng-Prusoff normalization, researchers can confidently map the polypharmacology of this versatile scaffold, paving the way for targeted CNS therapeutics.

References

  • Substituted morpholine compounds for the treatment of central nervous system disorders.Google Patents (US7659394B2).
  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Oxford Academic (Journal of Pharmacy and Pharmacology). Available at:[Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Executive Summary & Structural Profiling (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a complex, multifunctional active pharmaceutical ingredient (API) building block. Predicting its thermodynamic stability requires a g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a complex, multifunctional active pharmaceutical ingredient (API) building block. Predicting its thermodynamic stability requires a granular understanding of its three primary structural domains:

  • The Morpholine Core : A saturated heterocyclic ring containing a thermodynamically stable ether linkage and a tertiary amine.

  • The 4-Chlorobenzyl Moiety : An N-alkyl substituent featuring a halogenated aromatic ring and a highly reactive benzylic carbon.

  • The Hydroxymethyl Group : A primary alcohol at the C2 position, susceptible to sequential oxidation.

This whitepaper provides an in-depth analysis of the thermodynamic liabilities of this compound, detailing the mechanistic causality behind its degradation, and outlining self-validating experimental protocols for forced degradation studies.

Mechanistic Degradation Pathways

To design effective formulation and storage strategies, researchers must understand the causality behind the molecule's degradation. The compound is generally stable to hydrolysis but exhibits significant vulnerabilities to oxidative and photolytic stress.

Oxidative N-Debenzylation and N-Oxidation

The most critical thermodynamic liability in this molecule is the tertiary benzylamine linkage. Oxidation occurs via two distinct, competing mechanisms:

  • Direct N-Oxidation (Two-Electron Pathway): In the presence of peroxides, the lone pair on the morpholine nitrogen acts as a nucleophile, attacking the peroxide oxygen to form a stable N-oxide degradant.

  • Oxidative N-Debenzylation (Single-Electron/Radical Pathway): The benzylic carbon is highly susceptible to hydrogen atom transfer (HAT). Abstraction of a benzylic proton yields a radical that is resonance-stabilized by the adjacent aromatic ring and the nitrogen lone pair. Subsequent oxidation and trapping by water forms a highly unstable hemiaminal intermediate. This intermediate rapidly collapses (hydrolyzes) to yield 4-chlorobenzaldehyde and morpholin-2-ylmethanol [1]. This cleavage pathway is a ubiquitous vulnerability in benzylamine-containing drugs[2].

Morpholine Ring Stability

While the exocyclic benzylic bond is labile, the endocyclic morpholine ring is thermodynamically robust. The C-O and C-N bonds within the ring possess high bond dissociation energies. Cleavage of the morpholine ring typically requires harsh enzymatic action (e.g., cytochrome P450-mediated oxidation) or extreme environmental conditions, eventually leading to ring-opening into diglycolic acid derivatives[3]. Under standard pharmaceutical stress testing, the ring remains intact[4].

Photolytic Dehalogenation

The 4-chlorophenyl group acts as a UV chromophore. Absorption of ultraviolet light excites electrons into an antibonding ( σ∗ ) orbital. Because the C-Cl bond dissociation energy (~96 kcal/mol) is accessible via UV photon energy, the molecule can undergo homolytic cleavage. This generates an aryl radical that abstracts a hydrogen atom from the solvent matrix, yielding a des-chloro degradant ((4-benzylmorpholin-2-yl)methanol).

Degradation Pathway Visualization

DegradationPathways Parent (4-(4-Chlorobenzyl) morpholin-2-yl)methanol NOxide N-Oxide Derivative (Tertiary Amine Oxidation) Parent->NOxide Peroxides (N-Oxidation) Cleavage1 4-Chlorobenzaldehyde Parent->Cleavage1 Radical Initiators (Benzylic Cleavage) Cleavage2 Morpholin-2-ylmethanol Parent->Cleavage2 Radical Initiators (Benzylic Cleavage) AlcoholOx Carboxylic Acid Derivative (Primary Alcohol Oxidation) Parent->AlcoholOx Strong Oxidants (Alcohol Oxidation) PhotoDeg Dehalogenated Photoproduct (C-Cl Cleavage) Parent->PhotoDeg UV Light (Photolysis)

Fig 1: Primary degradation pathways of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, forced degradation protocols must not merely generate degradants; they must be self-validating systems that prevent false positives (e.g., degradation occurring in the autosampler rather than the reaction vessel)[4].

Protocol A: Orthogonal Oxidative Stress Testing

Causality: Relying solely on H2​O2​ biases the study toward N-oxidation. Using a radical initiator like AIBN (Azobisisobutyronitrile) orthogonally probes the autoxidation (N-debenzylation) pathway, providing a complete thermodynamic profile.

  • Sample Preparation: Dissolve the compound to a concentration of 1.0 mg/mL in a 50:50 Acetonitrile:Water mixture to ensure complete solvation of both the lipophilic chlorobenzyl group and the hydrophilic morpholine moiety.

  • Stress Induction (Two Arms):

    • Peroxide Arm: Add H2​O2​ to a final concentration of 3% v/v.

    • Radical Arm: Add AIBN to a final concentration of 1 mM and purge the headspace with ambient air (to supply O2​ ).

  • Incubation: Seal vials and incubate at 40°C in the dark to prevent photolytic cross-reactivity.

  • Self-Validation & Quenching (Critical Step): At t = 2h, 8h, and 24h, withdraw 100 µL aliquots. Immediately add an equimolar excess of sodium metabisulfite ( Na2​S2​O5​ ) to the peroxide samples to quench residual oxidant. Failure to quench allows the reaction to proceed dynamically during HPLC queuing, destroying the kinetic integrity of the time-point data.

  • Analysis: Analyze via LC-MS/MS, monitoring for the N-oxide (M+16) and 4-chlorobenzaldehyde cleavage products.

Protocol B: Photostability Testing (ICH Q1B Compliant)

Causality: To prove that C-Cl cleavage is photolytically driven and not thermally driven, the photon dose must be mathematically verified, and dark controls must be utilized.

  • Actinometry Validation: Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate. Expose this alongside the samples. The system is validated only if the quinine solution exhibits a change in absorbance ( ΔA ) of at least 0.9 at 400 nm, confirming a minimum exposure of 1.2 million lux hours and 200 Watt hours/square meter.

  • Exposure: Expose both solid-state powder (spread to <3 mm thickness) and solution-state (1.0 mg/mL) samples to a D65/ID65 light source.

  • Dark Control: Wrap an identical set of vials tightly in aluminum foil and place them in the same chamber to isolate thermal from photolytic degradation.

  • Analysis: Evaluate for the des-chloro degradant using HPLC-UV/Vis.

Quantitative Stability Matrix

The following table summarizes the expected thermodynamic kinetics and mass balance recoveries based on the structural profiling of the compound. A mass balance recovery of >95% indicates that all degradation pathways have been successfully captured and no volatile or highly reactive invisible degradants were lost.

Stress ConditionPrimary MechanismMajor DegradantThermodynamic KineticsMass Balance Recovery
3% H2​O2​ (40°C) N-OxidationN-Oxide DerivativeFast ( t1/2​<8h )> 98%
AIBN / O2​ (40°C) Oxidative N-Debenzylation4-ChlorobenzaldehydeModerate ( t1/2​≈24h )~ 95%
UV/Vis Light (D65) Homolytic C-Cl CleavageDes-chloro derivativeSlow (Requires high dose)> 90%
pH 2.0 (60°C) Acidic HydrolysisNone (Stable ether/amine)Highly Stable> 99%
pH 12.0 (60°C) Basic HydrolysisNone (Stable ether/amine)Highly Stable> 99%

References

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incub
  • Degradation pathways of Morpholine laurate under harsh environmental conditions. benchchem.com.
  • TCCA-Mediated Oxidative Deprotection of a Benzylamine | Organic Process Research & Development. acs.org.
  • Stereochemistry of benzylamine oxid

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Application Note: Synthesis, Optimization, and Isolation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Optimization, and Isolation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Introduction and Strategic Context

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a highly versatile functionalized heterocycle utilized extensively as a building block in medicinal chemistry. Morpholine derivatives of this class are critical intermediates in the synthesis of polypharmacological agents, particularly indoline-morpholino derivatives that act as antagonists or inverse agonists for G-protein coupled receptors (GPCRs) such as Dopamine D4 and Serotonin 5-HT1A[1].

The presence of the 4-chlorobenzyl moiety enhances lipophilicity and metabolic stability compared to unsubstituted benzyl analogs[2], while the free primary hydroxyl group at the C2 position provides a reactive handle for subsequent functionalization (e.g., etherification, esterification, or oxidation to an aldehyde). This protocol details a robust, scalable SN​2 N-alkylation strategy to synthesize this compound from commercially available (morpholin-2-yl)methanol.

Mechanistic Pathway and Reaction Logic

The synthesis relies on the nucleophilic substitution ( SN​2 ) of 4-chlorobenzyl chloride by the secondary amine of (morpholin-2-yl)methanol. To ensure high conversion rates and suppress side reactions (such as O-alkylation), the reaction is performed in a polar aprotic solvent (Acetonitrile) using a mild, heterogeneous base (Potassium Carbonate). A catalytic amount of Potassium Iodide (KI) is introduced to drive a Finkelstein-type halogen exchange in situ, converting the benzyl chloride into a highly reactive benzyl iodide intermediate.

Mechanism SM Starting Materials (Morpholin-2-yl)methanol + 4-Chlorobenzyl chloride Cat In Situ Activation (Finkelstein Exchange via KI) SM->Cat Reaction N-Alkylation (SN2) K2CO3, MeCN, 60°C Cat->Reaction Product Target Molecule (4-(4-Chlorobenzyl) morpholin-2-yl)methanol Reaction->Product

Fig 1: Logical progression of the KI-catalyzed N-alkylation synthesis pathway.

Reagent Matrix and Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
(Morpholin-2-yl)methanolNucleophile / Starting Material117.151.0 eq1.17 g (10 mmol)
4-Chlorobenzyl chlorideElectrophile161.031.05 eq1.69 g (10.5 mmol)
Potassium Carbonate ( K2​CO3​ )Acid Scavenger (Base)138.212.0 eq2.76 g (20 mmol)
Potassium Iodide (KI)Nucleophilic Catalyst166.000.1 eq0.16 g (1 mmol)
Acetonitrile (MeCN)Polar Aprotic Solvent41.05N/A25 mL

Step-by-Step Experimental Protocol

As an application scientist, it is critical to not only execute steps but to understand the physical and chemical causality behind each operation. This protocol is designed as a self-validating system where intermediate checks ensure process integrity.

Phase 1: Reaction Assembly and Activation
  • Preparation of the Base Suspension: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.17 g of (morpholin-2-yl)methanol and 25 mL of anhydrous MeCN.

  • Base Addition: Add 2.76 g of finely powdered, anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is insoluble in MeCN. Its heterogeneous nature prevents base-catalyzed degradation of the starting materials while effectively neutralizing the HCl byproduct, driving the reaction forward.

  • Catalyst and Electrophile Introduction: Add 0.16 g of KI, followed by the dropwise addition of 1.69 g of 4-chlorobenzyl chloride over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to thermal runaway or promote unwanted bis-alkylation (quaternary ammonium salt formation).

Phase 2: Execution and In-Process Monitoring
  • Heating: Attach a reflux condenser and heat the suspension to 60°C under an inert nitrogen atmosphere.

  • Validation (TLC/LC-MS): After 4 hours, sample the reaction. Quench a 50 µL aliquot in 1 mL of 1:1 H2​O :EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Causality: The consumption of the highly polar (morpholin-2-yl)methanol (low Rf​ ) and the appearance of a new, UV-active product spot (higher Rf​ ) validates successful conversion.

Phase 3: Workup and Isolation
  • Filtration: Once LC-MS confirms >95% conversion, cool the reaction to room temperature. Filter the suspension through a medium-porosity glass frit to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Rinse the filter cake with 10 mL of cold MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 30 mL of Ethyl Acetate (EtOAc) and wash with distilled water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The aqueous washes remove any residual KI, polar impurities, and traces of unreacted morpholine starting material.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to dryness.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% Dichloromethane (DCM) to 95:5 DCM:MeOH.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford (4-(4-Chlorobenzyl)morpholin-2-yl)methanol as a viscous, pale-yellow oil or crystalline solid (depending on stereochemical purity and seeding).

Workflow Step1 1. Reagent Assembly (MeCN, K2CO3, KI) Step2 2. Reflux at 60°C (Monitor via LC-MS) Step1->Step2 Step3 3. Aqueous Workup (EtOAc / H2O Partition) Step2->Step3 Step4 4. Flash Chromatography (DCM:MeOH Gradient) Step3->Step4

Fig 2: Operational workflow from reagent assembly to final chromatographic purification.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters based on its molecular structure ( C12​H16​ClNO2​ )[3].

Analytical MethodExpected Result / ParameterDiagnostic Significance
Mass Spectrometry (ESI+) m/z 242.1 [M+H]+ Confirms the molecular weight of the target compound. Isotope pattern will show a distinct 3:1 ratio at 242/244 due to the 35Cl/37Cl isotopes.
1H NMR (400 MHz, CDCl3​ ) δ ~7.30 (m, 4H, Ar-H)Confirms the presence of the para-substituted chlorobenzyl ring.
1H NMR (400 MHz, CDCl3​ ) δ ~3.45 - 3.65 (m, 3H)Corresponds to the CH2​−OH protons and the C2 methine proton on the morpholine ring.
TLC ( Rf​ ) ~0.35 (5% MeOH in DCM)Useful for rapid benchtop identification and fraction pooling during chromatography.

References

  • Title: (R)-(4-benzylmorpholin-2-yl)methanol | C12H17NO2 | CID 736506 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US9079895B2 - Morpholino compounds, uses and methods Source: Google Patents URL

Sources

Application

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol as a building block in medicinal chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale The morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

The morpholine heterocycle is a privileged scaffold in modern drug discovery, featured prominently in numerous FDA-approved therapeutics (e.g., linezolid, gefitinib) [1]. Its integration into molecular designs is driven by its ability to improve aqueous solubility, modulate basicity, and enhance metabolic stability compared to acyclic amines [2].

  • The Morpholine Core: Lowers the overall lipophilicity (LogP) of the molecule while maintaining a basic nitrogen capable of forming critical salt bridges within protein binding pockets.

  • The 4-Chlorobenzyl Substituent: While standard benzyl groups are common N-protecting groups, they are highly susceptible to rapid benzylic oxidation by CYP450 enzymes. The addition of a para-chloro substituent deactivates the aromatic ring, significantly reducing this metabolic liability. Furthermore, the chlorine atom can engage in halogen bonding within hydrophobic target pockets, increasing target residence time.

  • The 2-Hydroxymethyl Handle: This primary alcohol is a versatile vector for late-stage diversification [3]. It can be oxidized to a carboxylic acid for amide coupling, converted to a leaving group for nucleophilic displacement, or utilized directly in Mitsunobu etherifications.

Physicochemical Properties & ADME Profiling

To predict the pharmacokinetic impact of incorporating the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol motif into a drug candidate, we must evaluate its baseline physicochemical parameters. The table below summarizes the quantitative data for the standalone building block, demonstrating strict adherence to Lipinski’s Rule of Five and Veber’s Rules.

PropertyValueMedicinal Chemistry Impact
Molecular Weight (MW) 241.71 g/mol Highly ligand-efficient; leaves ample MW budget (<250 g/mol ) for further elaboration.
Calculated LogP (cLogP) ~2.15Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area 32.5 ŲExcellent potential for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 1The primary hydroxyl group provides a single, strong H-bond donor.
Hydrogen Bond Acceptors (HBA) 3The morpholine oxygen, nitrogen, and hydroxyl oxygen act as versatile acceptors.
pKa (Conjugate Acid) ~7.8 - 8.2Exists partially ionized at physiological pH (7.4), balancing solubility and permeability.

Synthetic Workflows & Validated Protocols

The utility of this building block lies in its synthetic tractability. Below are two self-validating protocols designed to maximize yield while preserving the integrity of the morpholine ring and the 4-chlorobenzyl group.

SynthWorkflow SM (4-(4-Chlorobenzyl) morpholin-2-yl)methanol Ox TEMPO / BAIB Oxidation SM->Ox Step 1 Acid Morpholine-2- carboxylic acid Ox->Acid Mild Cond. Amide Amide Coupling (HATU, DIPEA) Acid->Amide Step 2 Final Target Compound Library Amide->Final Diversification

Two-step synthetic workflow for converting the morpholine building block into an amide library.

Protocol A: Mild Oxidation to 4-(4-Chlorobenzyl)morpholine-2-carboxylic acid

Causality & Rationale: Standard Jones oxidation (CrO₃/H₂SO₄) is excessively harsh and frequently leads to N-debenzylation or morpholine ring opening. TEMPO-catalyzed oxidation using [bis(acetoxy)iodo]benzene (BAIB) offers a mild, highly selective conversion of the primary alcohol to the carboxylic acid without affecting the tertiary amine or the halogenated benzyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (1.0 eq, 5.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and deionized water (20 mL total volume).

  • Catalyst Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add TEMPO (0.1 eq, 0.5 mmol) followed by portion-wise addition of BAIB (2.2 eq, 11.0 mmol).

  • Reaction: Stir the mixture vigorously for 4 hours, allowing it to naturally warm to room temperature. Monitor the disappearance of the starting material via TLC (EtOAc/Hexane 1:1, visualization by UV and KMnO₄).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidants.

  • Isolation: Adjust the aqueous layer to pH ~4 using 1M HCl to precipitate the amino acid zwitterion. Extract the aqueous phase with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude acid is typically >95% pure and can be used directly in subsequent HATU-mediated amide couplings.

Protocol B: Mitsunobu Etherification for Library Generation

Causality & Rationale: The Mitsunobu reaction allows for the direct coupling of the 2-hydroxymethyl group with various phenols to generate ether libraries. Using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) ensures a clean inversion of stereochemistry (if utilizing a specific enantiomer, such as (S)-morpholin-2-ylmethanol) [4], which is critical for establishing rigorous Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • Preparation: Dissolve the morpholine building block (1.0 eq, 2.0 mmol), a substituted phenol (1.2 eq, 2.4 mmol), and PPh₃ (1.5 eq, 3.0 mmol) in anhydrous THF (15 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the reaction vessel to 0 °C. Add DIAD (1.5 eq, 3.0 mmol) dropwise over 15 minutes. Critical Insight: Slow addition is necessary to control the exothermic formation of the betaine intermediate and prevent unwanted side reactions.

  • Coupling: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Validation: Monitor reaction completion via LC-MS. A successful reaction will show the mass of the desired ether and the byproduct triphenylphosphine oxide (TPPO).

  • Purification: Concentrate the mixture in vacuo. Purify the residue via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the target ether as a TFA salt.

Target Engagement & Pharmacological Utility

Derivatives of morpholin-2-ylmethanol have proven highly effective in complex biological systems. A prominent example is their use in the discovery of orally bioavailable, selective inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1) [3].

In this context, the morpholine derivative acts as a competitive or allosteric blocker of the transporter in the kidney proximal tubule. By preventing the reabsorption of intracellular phosphate, the compound promotes urinary phosphate excretion—a critical therapeutic mechanism for treating chronic kidney disease-mineral and bone disorder (CKD-MBD).

SLC34A1 Pi Extracellular Phosphate SLC SLC34A1 (NaPi2a) Cotransporter Pi->SLC Binds IntraPi Intracellular Phosphate SLC->IntraPi Transports Inhibitor Morpholine Derivative Inhibitor->SLC Blockade Excretion Urinary Phosphate Excretion Inhibitor->Excretion Promotes

Mechanism of SLC34A1 blockade by morpholine-derived inhibitors promoting phosphate excretion.

By utilizing (4-(4-Chlorobenzyl)morpholin-2-yl)methanol as a foundational building block, medicinal chemists can rapidly access this privileged chemical space, tuning the lipophilicity and target affinity to optimize both potency and pharmacokinetic profiles.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed (NIH). Available at:[Link]

  • Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). PMC (NIH). Available at:[Link]

Method

Advanced Structural Elucidation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol via 1D and 2D NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Structural Dynamics The morpholine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Structural Dynamics

The morpholine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry to modulate pharmacokinetic properties and enhance target binding[1]. The compound (4-(4-Chlorobenzyl)morpholin-2-yl)methanol presents a highly functionalized architecture, featuring a basic tertiary amine, an ether linkage, a primary alcohol, and a para-halogenated aromatic ring.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is notoriously complex due to the severe spectral overlap in the 3.4–3.9 ppm region. The benzylic protons, the hydroxymethyl protons, and the oxygen-adjacent morpholine protons (C2 and C6) all resonate within this narrow window[1]. This application note provides a self-validating, causality-driven protocol for the unambiguous 1H and 13C NMR assignment of this compound, leveraging 2D NMR logic to resolve conformational and spectral ambiguities.

Rational Experimental Design & Causality

Solvent Selection & Causality

The choice of solvent is critical for resolving the structural features of morpholine derivatives[2]. Chloroform-d (CDCl₃) is selected as the primary solvent for this protocol.

  • Causality: CDCl₃ provides excellent solubility for non-polar to moderately polar basic amines. More importantly, unlike protic solvents (e.g., Methanol-d₄) or highly hygroscopic solvents (e.g., DMSO-d₆), anhydrous CDCl₃ slows down the intermolecular proton exchange of the primary alcohol (-CH₂OH)[2]. This allows the hydroxyl proton to be observed as a distinct, albeit broadened, signal rather than exchanging into the solvent baseline.

Conformational Considerations

At room temperature, the morpholine ring adopts a stable chair conformation[1]. To minimize steric hindrance and 1,3-diaxial interactions, both the bulky 4-chlorobenzyl group at the nitrogen (N4) and the hydroxymethyl group at the carbon (C2) strongly prefer equatorial positions[3]. This conformational locking makes the axial and equatorial protons on the ring magnetically non-equivalent, resulting in distinct chemical shifts and predictable spin-spin coupling constants (J-values)[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

  • Dissolve the sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1].

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Self-Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity, destroying the fine J-coupling resolution required for morpholine ring analysis.

Step 2: Spectrometer Tuning & Shimming

  • Insert the sample into a 400 MHz or higher NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform automated or manual shimming on the Z-axis.

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if the FWHM is ≤ 1.0 Hz. Poor shimming will merge the complex multiplets of the morpholine ring.

Step 3: 1D & 2D Acquisition

  • ¹H NMR (1D): Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR (1D): Acquire 512–1024 scans with proton decoupling (WALTZ-16). D1 = 2 seconds.

  • COSY (2D): Acquire to map the ¹H-¹H 3-bond coupling network, specifically linking the C2-H to the adjacent C3-H₂ protons[1].

  • HSQC (2D): Acquire to resolve the overlapping proton signals in the 3.4–3.9 ppm region by dispersing them along the ¹³C dimension[1].

Step 4: D₂O Exchange (The Hydroxyl Validation)

  • After the initial ¹H NMR acquisition, add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds. Allow the phases to separate.

  • Re-acquire the ¹H NMR spectrum.

  • Self-Validation Check: The broad singlet corresponding to the -OH proton (~2.50 ppm) must completely disappear due to H/D exchange, unambiguously confirming its assignment.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Tune & Shim (Self-Validation) Prep->Tune Acq1D 1D NMR (1H, 13C) Tune->Acq1D D2O D2O Exchange (OH Validation) Acq1D->D2O Acq2D 2D NMR (COSY, HSQC) D2O->Acq2D

Figure 1: Self-validating NMR acquisition workflow for morpholine derivatives.

Quantitative Spectral Assignments

The following tables summarize the predicted and highly characteristic chemical shifts for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, derived from established empirical rules for substituted morpholines and benzylamines[1],[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
Aromatic (C-H) 7.30d (AA'BB')8.42HProtons ortho to the Cl atom.
Aromatic (C-H) 7.25d (AA'BB')8.42HProtons ortho to the benzyl CH₂.
Morpholine C6-H (eq) 3.90ddd11.5, 3.5, 1.51HDeshielded by adjacent O; equatorial position lacks large diaxial coupling[1].
Morpholine C6-H (ax) 3.65td11.5, 2.51HShielded relative to equatorial; shows large geminal and diaxial coupling[1].
Morpholine C2-H (ax) 3.60m-1HOverlaps with C6-H(ax) and CH₂OH.
Hydroxymethyl (-CH₂OH) 3.55m-2HDeshielded by primary hydroxyl group.
Benzyl -CH₂- 3.45s (or ABq)-2HSinglet due to free rotation, though steric hindrance can induce an AB quartet.
Morpholine C5-H (eq) 2.75d11.51HAdjacent to N; equatorial proton is deshielded relative to axial[3].
Morpholine C3-H (eq) 2.65d11.01HAdjacent to N; split by geminal coupling.
Hydroxyl (-OH) 2.50br s-1HBroad due to hydrogen bonding; disappears upon D₂O exchange.
Morpholine C5-H (ax) 2.20td11.5, 3.21HUpfield shift due to shielding cone of C-C bonds[3].
Morpholine C3-H (ax) 2.10t10.51HLarge diaxial coupling with C2-H(ax).
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)TypeAssignment Logic
Aromatic C-CH₂ 136.5CqQuaternary carbon attached to the benzylic position.
Aromatic C-Cl 132.8CqQuaternary carbon deshielded by electronegative Chlorine.
Aromatic C-H 130.2CHTwo equivalent carbons ortho to the benzyl group.
Aromatic C-H 128.5CHTwo equivalent carbons ortho to the Chlorine atom.
Morpholine C2 76.0CHHighly deshielded by both the ring oxygen and the hydroxymethyl group[4].
Morpholine C6 66.5CH₂Deshielded by the adjacent ring oxygen[4].
Hydroxymethyl CH₂ 64.0CH₂Primary alcohol carbon.
Benzyl CH₂ 62.5CH₂Benzylic carbon attached to the morpholine nitrogen.
Morpholine C3 58.5CH₂Adjacent to nitrogen; shifted downfield relative to C5 due to proximity to C2[4].
Morpholine C5 53.0CH₂Adjacent to nitrogen[4].

Mechanistic Elucidation & 2D NMR Logic

The AA'BB' Aromatic System

The 4-chlorobenzyl group exhibits a classic AA'BB' splitting pattern rather than simple doublets. Because the benzene ring is para-substituted, the two protons on either side of the axis of symmetry are chemically equivalent but magnetically non-equivalent. This causes a "roofing effect" where the inner peaks of the doublets (closer to 7.27 ppm) are taller than the outer peaks.

Resolving the 3.4–3.9 ppm Overlap via 2D NMR

The most challenging aspect of this molecule is the severe overlap of 6 protons within a 0.5 ppm window (C2-H, C6-H₂, -CH₂OH, and Benzyl-CH₂). Relying solely on 1D ¹H NMR is insufficient and analytically dangerous.

  • Causality of HSQC: By applying a Heteronuclear Single Quantum Coherence (HSQC) experiment, we separate these overlapping proton signals based on the chemical shift of the carbon atoms they are directly attached to. For instance, while the Benzyl-CH₂ protons (~3.45 ppm) and the Hydroxymethyl protons (~3.55 ppm) overlap in the ¹H spectrum, their corresponding ¹³C shifts are distinct (62.5 ppm vs 64.0 ppm).

  • Causality of COSY: The Correlation Spectroscopy (COSY) experiment allows us to trace the spin system from the isolated C3 and C5 protons (which resonate clearly in the 2.1–2.8 ppm range) directly to the overlapping C2 and C6 protons, effectively mapping the entire morpholine ring[1].

NMR_Logic Core Signal Overlap (3.4 - 3.9 ppm) COSY COSY (1H-1H 3-bond) Core->COSY Resolves J-Coupling HSQC HSQC (1H-13C 1-bond) Core->HSQC Separates by 13C Shift HMBC HMBC (1H-13C 2/3-bond) Core->HMBC Links to Quaternary C

Figure 2: 2D NMR logic for resolving spectral overlap in the 3.4-3.9 ppm region.

References

  • Baskar Ramaganthan, et al. "1H and 13C NMR spectra of N-substituted morpholines." Journal of Molecular Structure, May 2013. Available at:[Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. ACS Publications, 2009. Available at:[Link]

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts." University of Nigeria Nsukka (UNN) Repository. Available at:[Link]

  • "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." PubMed Central (PMC). Available at:[Link]

Sources

Application

Advanced LC-MS/MS Sample Preparation Strategies for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Executive Summary The bioanalysis of small-molecule therapeutics in complex matrices requires a rigorous, mechanistic approach to sample preparation. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Chemical Formula: C₁₂H₁₆Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalysis of small-molecule therapeutics in complex matrices requires a rigorous, mechanistic approach to sample preparation. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Chemical Formula: C₁₂H₁₆ClNO₂) presents a unique physicochemical profile: a basic morpholine ring, a highly lipophilic chlorobenzyl moiety, and a polar primary alcohol.

This application note provides a comprehensive, self-validating framework for extracting and quantifying this compound from biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed to meet the stringent criteria of the FDA M10 Bioanalytical Method Validation guidelines[1], this guide details both a high-throughput Protein Precipitation (PPT) workflow and a high-sensitivity Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol.

Physicochemical Profiling & Mechanistic Rationale

To design an extraction protocol that is robust against matrix effects, we must first deconstruct the molecule's structural features and understand how they dictate its behavior in solution and in the gas phase.

  • The Morpholine Ring (pKa ~8.4): The secondary/tertiary nitrogen in the morpholine ring is highly basic. At physiological pH (7.4), it is partially protonated, but under acidic conditions (pH < 4), it becomes fully ionized. This drives our decision to use acidic modifiers (e.g., 0.1% Formic Acid) to ensure robust ionization in Positive Electrospray Ionization (ESI+) mode[2]. It also makes the molecule an ideal candidate for Strong Cation Exchange (MCX) SPE.

  • The Chlorobenzyl Group: This moiety imparts significant hydrophobicity, ensuring strong retention on standard C18 reverse-phase columns. Furthermore, the naturally occurring ³⁵Cl and ³⁷Cl isotopes provide a distinct M and M+2 isotopic signature (approx. 3:1 ratio), which can be leveraged for qualitative confirmation in high-resolution MS workflows.

  • The Primary Alcohol: While providing a site for hydrogen bonding, primary alcohols are highly susceptible to Phase II metabolism (e.g., glucuronidation). Extraction conditions must avoid extreme heat or harsh pH extremes that could inadvertently hydrolyze labile metabolites back into the parent drug, artificially inflating quantification results.

LogicMap Molecule (4-(4-Chlorobenzyl) morpholin-2-yl)methanol Feature1 Morpholine Ring (Basic Nitrogen, pKa ~8.4) Molecule->Feature1 Feature2 Chlorobenzyl Group (Hydrophobic & Isotopic) Molecule->Feature2 Feature3 Primary Alcohol (Polar / H-Bonding) Molecule->Feature3 Action1 ESI+ Ionization [M+H]+ m/z 242.1 Feature1->Action1 Action3 MCX SPE Extraction (Strong Cation Exchange) Feature1->Action3 Action2 C18 Reverse-Phase LC High Retention Feature2->Action2 Action4 Phase II Metabolism (Glucuronidation Risk) Feature3->Action4

Physicochemical features of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol dictating MS/MS strategy.

Self-Validating Sample Preparation Workflows

A self-validating system requires internal controls that automatically flag procedural failures. For both workflows below, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a d₄- or ¹³C-labeled analog of the target compound) must be added at Step 1. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression and extraction losses, thereby normalizing the final response[1].

Workflow A: High-Throughput Protein Precipitation (PPT)

Best for: Early pharmacokinetic (PK) screening, high-concentration dosing studies.

Causality: We utilize Acetonitrile (ACN) acidified with 0.1% Formic Acid. The organic solvent aggressively denatures plasma proteins, while the acid disrupts drug-protein binding (specifically to alpha-1-acid glycoprotein) and ensures the morpholine nitrogen remains fully protonated for downstream ESI+ analysis[3].

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of SIL-IS working solution and vortex briefly.

  • Precipitate: Add 150 µL of ACN containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein aggregation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Dilute & Inject: Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak distortion) prior to injection.

Workflow B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Late-stage clinical trials, trace-level quantification, and overcoming severe matrix effects.

Causality: MCX sorbents contain both hydrophobic (C18/polymer) and strong cation exchange (sulfonic acid) functional groups. By acidifying the sample prior to loading, the morpholine ring takes on a positive charge and binds ionically to the sorbent. This incredibly strong ionic bond allows us to wash the cartridge with 100% methanol—a step that would normally elute the drug in standard C18 SPE—stripping away neutral lipids and ion-suppressing phospholipids without losing the analyte. Elution is then achieved by neutralizing the drug with a strong base (NH₄OH).

Step-by-Step Protocol:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Add 100 µL of 2% Phosphoric Acid (H₃PO₄). Why? Phosphoric acid violently disrupts protein binding and guarantees complete ionization of the morpholine ring.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar salts and water-soluble peptides.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Why? The base deprotonates the morpholine ring, breaking the ionic bond and allowing the methanol to sweep the now-neutral molecule off the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) for LC-MS/MS analysis.

SamplePrep Start Plasma Sample (+ SIL Internal Standard) Split Select Extraction Workflow Start->Split PPT Protein Precipitation (PPT) (High Throughput) Split->PPT SPE Mixed-Mode SPE (MCX) (High Sensitivity PK) Split->SPE PPT_Step1 Add 3x Vol ACN + 0.1% FA Vortex 1 min PPT->PPT_Step1 SPE_Step1 Condition: MeOH & H2O Load: Acidified Plasma SPE->SPE_Step1 PPT_Step2 Centrifuge 14,000g, 10 min Collect Supernatant PPT_Step1->PPT_Step2 Evap Evaporate to Dryness (N2 stream, 40°C) PPT_Step2->Evap SPE_Step2 Wash: 2% FA, then 100% MeOH Elute: 5% NH4OH in MeOH SPE_Step1->SPE_Step2 SPE_Step2->Evap Recon Reconstitute in Mobile Phase (e.g., 10% ACN / 90% H2O) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Comparative sample preparation workflows: PPT vs. MCX SPE for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions & Data Presentation

Optimal detection requires leveraging the fragmentation pathways of the molecule. The tables below summarize the quantitative MS parameters and the regulatory acceptance criteria required to validate the method.

Table 1: Mass Spectrometry Parameters
ParameterValue / SettingMechanistic Rationale
Ionization Mode ESI PositiveBasic morpholine nitrogen readily accepts a proton in acidic mobile phases.
Precursor Ion [M+H]⁺ m/z 242.1Monoisotopic mass utilizing the highly abundant ³⁵Cl isotope.
Quantifier Transition m/z 242.1 → 125.0High-energy cleavage yielding the highly stable chlorobenzyl cation.
Qualifier Transition m/z 242.1 → 224.1Lower-energy loss of H₂O (-18 Da) from the primary alcohol moiety.
Collision Energy (CE) 25 V (Quant), 15 V (Qual)Optimized specifically for the distinct bond dissociation energies of the molecule.
Table 2: FDA M10 Method Validation Acceptance Criteria[1]
Validation ParameterAcceptance CriteriaSelf-Validating Action / Implementation
Accuracy (Non-LLOQ) ±15% of nominal concentrationSIL-IS corrects for volumetric errors and extraction losses automatically.
Precision (CV%) ≤15% (≤20% at LLOQ)Triplicate extractions per batch across multiple days and operators.
Matrix Factor (IS-normalized) CV ≤15% across 6 distinct lotsPost-column infusion and post-extraction spike recovery checks.
Extraction Recovery Consistent and reproducibleCompare pre-extraction spikes vs. post-extraction spikes.

Matrix Effect & Recovery Evaluation (The Self-Validation Engine)

To prove that the chosen sample preparation method (PPT or SPE) is scientifically sound, the FDA mandates the evaluation of the Matrix Factor (MF) [1]. This ensures that endogenous phospholipids or salts are not invisibly suppressing the ionization of the drug.

  • Calculate Absolute Matrix Factor: Divide the peak area of the analyte spiked after extraction into a blank matrix by the peak area of the analyte in a neat solution (pure solvent). A value < 1 indicates ion suppression.

  • Calculate IS-Normalized Matrix Factor: Divide the Absolute MF of the analyte by the Absolute MF of the SIL-IS.

  • Trustworthiness Check: If the IS-normalized MF has a Coefficient of Variation (CV) > 15% across 6 different lots of plasma, the PPT method is failing to clear interferences, and the analyst must pivot to the more rigorous MCX SPE workflow.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (November 2022). Available at:[Link]

  • Journal of Agricultural and Food Chemistry. Development and Validation of a Standardized Method for the Determination of Morpholine Residues by Liquid Chromatography–Mass Spectrometry. (2014). Available at:[Link]

  • Foods (MDPI). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020). Available at:[Link]

Sources

Method

Application of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in organic cross-coupling reactions

Application Note: High-Yield Palladium-Catalyzed Cross-Coupling of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Palladium-Catalyzed Cross-Coupling of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The molecule (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a highly versatile, bifunctional scaffold frequently utilized in medicinal chemistry. The morpholine core, decorated with a hydroxymethyl group, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and targeted hydrogen-bonding capabilities. Meanwhile, the 4-chlorobenzyl moiety serves as a robust electrophilic handle for late-stage structural diversification via Palladium-catalyzed cross-coupling.

However, functionalizing this specific substrate presents a dual challenge:

  • Aryl Chloride Inertness: The carbon-chlorine (C-Cl) bond possesses a high bond dissociation energy (BDE) of approximately 330 kJ/mol, making the initial oxidative addition step of the catalytic cycle kinetically sluggish and rate-limiting[1].

  • Functional Group Interference: The substrate contains an unprotected primary alcohol (-CH₂OH) and a basic morpholine nitrogen. If improper catalytic conditions are chosen, the alcohol can undergo competitive alkoxide-driven C-O coupling, oxidation, or catalyst poisoning, while the morpholine nitrogen can sequester the palladium catalyst[2].

To achieve high-fidelity cross-coupling, the catalytic system must employ highly active, sterically demanding ligands and mild bases. This guide details the application of Buchwald-type dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) and Generation 3 (G3) precatalysts to successfully navigate these mechanistic hurdles.

Workflow Substrate (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Aryl Chloride Core) Suzuki Suzuki-Miyaura C-C Coupling Substrate->Suzuki Aryl Boronic Acid XPhos Pd G3 Buchwald Buchwald-Hartwig C-N Coupling Substrate->Buchwald 1°/2° Amine RuPhos Pd G3 Prod1 Biaryl Morpholine Scaffold Suzuki->Prod1 Prod2 Aryl Amine Morpholine Scaffold Buchwald->Prod2

Caption: Workflow for divergent cross-coupling of the chlorobenzyl morpholine scaffold.

Mechanistic Causality: Overcoming the Unprotected Alcohol

Traditional palladium catalysts (e.g., Pd(PPh3​)4​ ) fail to activate the C-Cl bond efficiently. To overcome this, XPhos (for Suzuki-Miyaura) and RuPhos (for Buchwald-Hartwig) are utilized. The electron-rich dialkylphosphine moiety of these ligands accelerates the difficult oxidative addition into the C-Cl bond. Simultaneously, the extreme steric bulk of the biaryl backbone promotes rapid reductive elimination and physically shields the palladium center, preventing off-target coordination by the substrate's primary alcohol or morpholine nitrogen[3].

Furthermore, the choice of base is critical. Strong bases like sodium tert-butoxide ( NaOtBu ) will deprotonate the primary alcohol, leading to competitive etherification or catalyst degradation. By utilizing mild, inorganic bases such as K3​PO4​ or K2​CO3​ in combination with highly active G3 precatalysts , the reaction proceeds rapidly at lower temperatures, preserving the integrity of the unprotected alcohol[4][5].

Mechanism Pd0 L-Pd(0) Active Species (L = XPhos/RuPhos) OxAdd Oxidative Addition (Overcomes 330 kJ/mol BDE) Pd0->OxAdd Substrate PdII L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII Transmet Transmetalation / Amine Binding PdII->Transmet Base + Boronic Acid/Amine PdIINu L-Pd(II)(Ar)(Nu) Intermediate Transmet->PdIINu RedElim Reductive Elimination (Sterically Driven) PdIINu->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Product RedElim->Product

Caption: Catalytic cycle highlighting the role of bulky ligands in overcoming aryl chloride inertness.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction fidelity during the Suzuki-Miyaura coupling of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 100< 5%Failure at oxidative addition; unreacted starting material.
2 Pd2​dba3​ / XPhos NaOtBu 1,4-Dioxane8042%Alcohol deprotonation led to catalyst poisoning and side-products.
3XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O 8081%Good conversion; mild base protected the alcohol[4].
4 XPhos Pd G3 K3​PO4​ 1,4-Dioxane/ H2​O 80 94% Optimal; rapid L-Pd(0) generation prevented substrate degradation[5].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Coupling of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol with diverse aryl/heteroaryl boronic acids.

Reagents:

  • (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3​PO4​ (aqueous 0.5 M solution, 3.0 equiv)

  • 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride substrate, aryl boronic acid, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent premature catalyst oxidation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane, followed by the aqueous K3​PO4​ solution. The biphasic nature of this mixture is crucial for solubilizing both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 80 °C in a pre-heated reaction block with vigorous stirring (800 rpm) for 4–6 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation metric: Confirm the disappearance of the aryl chloride isotopic mass cluster ( m/z ~242.1) and the appearance of the coupled product mass. Ensure no M−2 mass is present, which would indicate unwanted oxidation of the primary alcohol.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig C-N Amination

Objective: Coupling of the aryl chloride with primary or secondary amines.

Reagents:

  • (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (1.0 equiv, 1.0 mmol)

  • Primary/Secondary Amine (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 (0.03 equiv, 3 mol%)[6]

  • Cs2​CO3​ (2.5 equiv, 2.5 mmol)

  • tert-Amyl alcohol or t-BuOH (degassed, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a vial with the aryl chloride, RuPhos Pd G3, and finely milled anhydrous Cs2​CO3​ .

  • Amine Addition: If the amine is a solid, add it in Step 1. If liquid, add it via microsyringe after sealing the vial and purging with Argon.

  • Solvent Addition: Add degassed tert-Amyl alcohol. Causality: Bulky alcoholic solvents prevent competitive C-O coupling while maintaining sufficient solubility for the base[2].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation: Monitor via LC-MS. The steric bulk of RuPhos ensures that the amine selectively couples to the aryl chloride rather than the catalyst becoming poisoned by the substrate's morpholine ring[6].

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts, eluting with EtOAc. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC to isolate the pure aryl amine morpholine derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or sluggish kinetics during the synthesis of (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or sluggish kinetics during the synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

The target molecule is typically synthesized from morpholin-2-ylmethanol via two primary pathways: Direct N-Alkylation (using 4-chlorobenzyl chloride) or Reductive Amination (using 4-chlorobenzaldehyde). Below, we break down the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Synthetic Pathways & Troubleshooting Logic

SynthesisWorkflow Start Morpholin-2-ylmethanol (Starting Material) RouteA Route A: N-Alkylation (4-Chlorobenzyl chloride) Start->RouteA RouteB Route B: Reductive Amination (4-Chlorobenzaldehyde) Start->RouteB CatA Base: K2CO3 Catalyst: KI RouteA->CatA CatB Reducing Agent: NaBH(OAc)3 RouteB->CatB Target (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Target Molecule) CatA->Target Optimized IssueA Risk: O-Alkylation (If strong base used) CatA->IssueA Suboptimal CatB->Target Optimized IssueB Risk: Aldehyde Reduction (If NaBH4 used) CatB->IssueB Suboptimal

Synthesis workflow of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol via two primary routes.

Troubleshooting FAQs

Q1: My direct N-alkylation reaction with 4-chlorobenzyl chloride is stalling at 40-50% conversion. How do I drive it to completion? Causality: 4-Chlorobenzyl chloride is only a moderate electrophile, and the secondary amine of morpholin-2-ylmethanol experiences mild steric hindrance. Chloride is a relatively poor leaving group in this context. Solution: Implement a Finkelstein in situ halogen exchange by adding catalytic Potassium Iodide (KI) to the reaction mixture. The iodide ion displaces the chloride, transiently forming 4-chlorobenzyl iodide, which is significantly more reactive toward the amine (1)[1]. Self-Validation: Monitor the reaction via TLC (UV active). The disappearance of the starting benzyl chloride spot and the emergence of a more polar product spot confirms kinetic progression.

Q2: During N-alkylation, I am observing a significant amount of a di-alkylated byproduct. How do I prevent this? Causality: Morpholin-2-ylmethanol is an amino alcohol containing both a secondary amine and a primary alcohol. While the amine is inherently more nucleophilic, utilizing strong bases (e.g., NaH, KOH) will deprotonate the hydroxyl group, leading to competitive O-alkylation. Solution: Switch to a mild, non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the primary alcohol, ensuring strict chemoselectivity.

Q3: I switched to the Reductive Amination route using 4-chlorobenzaldehyde and NaBH₄, but my yield is poor and I see a lot of 4-chlorobenzyl alcohol byproduct. Why? Causality: Sodium borohydride (NaBH₄) is a highly reactive, unselective reducing agent. It rapidly reduces the starting 4-chlorobenzaldehyde directly to its corresponding alcohol before the aldehyde has time to fully condense with the amine to form the necessary iminium intermediate. Solution: Substitute NaBH₄ with Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE). The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the hydride, making it selectively reactive toward the protonated iminium ion while leaving the starting aldehyde intact (2)[2].

Quantitative Optimization Data

The following table summarizes the comparative reaction conditions and their impact on chemoselectivity and overall yield.

Reaction RouteReagentsBase / CatalystSolventTemp (°C)Yield (%)Primary Issue Addressed
N-Alkylation (Unoptimized)4-Chlorobenzyl chlorideKOH / NoneDMF8042O-alkylation, sluggish kinetics
N-Alkylation (Optimized)4-Chlorobenzyl chlorideK₂CO₃ / KIMeCN8085Finkelstein exchange prevents stalling
Reductive Amination (Unoptimized)4-ChlorobenzaldehydeNaBH₄MeOH2535Over-reduction of aldehyde
Reductive Amination (Optimized) 4-Chlorobenzaldehyde NaBH(OAc)₃ DCE 25 92 Selective iminium reduction

Standard Operating Protocol: Optimized Reductive Amination

Because reductive amination inherently avoids the risk of O-alkylation associated with alkyl halides, it is the recommended pathway for synthesizing (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

Objective: Synthesize the target compound with >90% yield and strict chemoselectivity.

Step 1: Iminium Formation (Causality: Prevents premature aldehyde reduction)

  • Charge a dry, argon-purged round-bottom flask with Morpholin-2-ylmethanol (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 4-Chlorobenzaldehyde (1.05 eq) to the stirring solution.

  • Stir at room temperature for 1 hour.

  • Self-Validation: A slight yellowing of the solution indicates successful iminium ion formation. Do not proceed to reduction until this visual cue or TLC confirmation is achieved.

Step 2: Selective Reduction (Causality: Hydride attenuation)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The acetoxy groups attenuate the hydride's reactivity, ensuring it only attacks the activated iminium species and not the unreacted aldehyde.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The aldehyde spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

Step 3: Quench and Workup (Causality: Byproduct neutralization)

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Self-Validation: Continue addition until gas evolution (CO₂) ceases. This confirms the complete neutralization of the acetic acid byproduct generated during the reduction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes:EtOAc) to yield the pure (4-(4-Chlorobenzyl)morpholin-2-yl)methanol as a white solid/viscous oil.

References

  • Potassium Iodide Catalyzed Monoalkylation of Anilines under Microwave Irradiation, ResearchGate,[1].

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, ACS Publications,[2].

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering poorly water-soluble compounds is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering poorly water-soluble compounds is a routine hurdle. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol presents a classic formulation challenge: it possesses a highly lipophilic 4-chlorobenzyl moiety coupled with a weakly basic morpholine ring. While the hydroxymethyl group provides minor hydrogen-bonding capacity, it is insufficient to overcome the hydrophobic penalty of the halogenated aromatic ring in neutral aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound without compromising your downstream experimental integrity.

Part 1: Diagnostic FAQs

Q1: My compound precipitates immediately when added to PBS (pH 7.4). Why is this happening? A: At physiological pH (7.4), the tertiary amine of the morpholine ring (estimated pKa ~7.0–7.5) is predominantly in its unprotonated, free-base form. Without the hydration energy provided by an ionized nitrogen, the lipophilic 4-chlorobenzyl group drives the molecule out of the aqueous phase, leading to rapid precipitation. To resolve this, you must either lower the pH to force ionization[1] or introduce solubilizing excipients[2].

Q2: I tried lowering the pH with HCl, but I still see a cloudy suspension. What went wrong? A: You have likely encountered the solubility product limit ( Ksp​ ) of the specific hydrochloride salt, or common-ion effects from chloride ions in your buffer are suppressing dissolution[1]. Salt formation is highly dependent on the counterion. We recommend switching to a different counterion with lower lattice energy, such as mesylate or lactate[3], or combining pH adjustment with a cosolvent.

Q3: I need to dose this compound in live cell cultures, so I cannot use highly acidic media or toxic solvents. What is the best alternative? A: For in vitro assays requiring physiological pH, cyclodextrin complexation is the gold standard. The hydrophobic cavity of a cyclodextrin molecule encapsulates the lipophilic chlorobenzyl ring, while its hydrophilic exterior maintains solubility in the aqueous cellular media without altering the bulk pH or introducing solvent toxicity[4].

Part 2: Core Troubleshooting Strategies & Workflows

Strategy 1: Salt Formation (Exploiting the Morpholine Amine)

The Causality: Salt formation is the most common and effective method of increasing solubility and dissolution rates of basic drugs[1]. By lowering the pH of the vehicle below the pKa of the morpholine nitrogen, you force the protonation of the amine. This introduces a formal positive charge, drastically increasing the molecule's polarity and its thermodynamic affinity for water (hydration energy).

Strategy 2: Cosolvent Systems

The Causality: Water has a high dielectric constant (~80), making it a poor solvent for the non-polar chlorobenzyl group. A cosolvent is a water-miscible organic solvent that is used to increase the solubility of a poorly water-soluble compound[2]. By adding solvents like DMSO or PEG400, you lower the overall dielectric constant of the mixture, bridging the polarity gap between the aqueous vehicle and the lipophilic drug.

Strategy 3: Cyclodextrin Inclusion Complexes

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[4]. When (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is introduced to a CD solution, the lipophilic chlorobenzyl group thermodynamically prefers the hydrophobic interior of the CD cavity over the aqueous environment. This forms a water-soluble 1:1 non-covalent inclusion complex.

CDMechanism Drug Free Drug (Lipophilic Chlorobenzyl) Complex Inclusion Complex (Water Soluble) Drug->Complex Association CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Complex->Drug Dissociation

Caption: 1:1 Stoichiometric inclusion complexation mechanism with Cyclodextrins.

Part 3: Quantitative Data & Formulation Selection

Use the following table to select the appropriate solubilization strategy based on your specific experimental constraints.

StrategyPhysicochemical MechanismExpected Solubility GainBiological Assay CompatibilityRecommended Reagents
pH Adjustment (Salt) Ionization of morpholine nitrogen10x - 100xLow (requires acidic media, pH < 5.0)0.1M HCl, Methanesulfonic acid
Cosolvency Reduction of aqueous dielectric constant5x - 50xModerate (solvent toxicity limits volume)DMSO (≤1%), PEG400 (≤5%)
Cyclodextrin Complexation Hydrophobic encapsulation of chlorobenzyl10x - 500xHigh (maintains neutral pH, low toxicity)10-20% HP-β-CD or SBE-β-CD

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation steps so you can definitively confirm whether the compound is in solution or merely suspended as undetectable micro-particulates.

Protocol A: In Situ Salt Screening & Cosolvent Blending

Use this protocol for analytical chemistry, PK dosing, or cell-free biochemical assays.

  • Initial Dispersion: Weigh 5 mg of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol into a glass vial. Add 100 µL of DMSO (Cosolvent) and vortex until a clear organic solution is achieved.

  • Aqueous Titration: Slowly add 800 µL of deionized water while vortexing. Causality: The compound will likely crash out (precipitate) as the dielectric constant rises.

  • Ionization: Add 0.1M Methanesulfonic acid dropwise (approx. 50-100 µL) while monitoring the pH. Target a pH of 3.5 to 4.0 to ensure >99% protonation of the morpholine ring.

  • Self-Validation (Centrifugation): Centrifuge the final mixture at 15,000 x g for 10 minutes.

    • Validation Check: If a white pellet forms at the bottom, the solubility limit of the mesylate salt has been exceeded. You must either increase the total volume or increase the DMSO fraction.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV to confirm the exact dissolved concentration.

Protocol B: Phase-Solubility Cyclodextrin Complexation

Use this protocol for live-cell in vitro assays or sensitive in vivo models.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 10 mg) of the solid compound directly into 1 mL of the HP-β-CD solution.

  • Equilibration: Place the vial on an orbital shaker at 37°C for 24 to 48 hours. Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time and kinetic energy (heat) are required for the chlorobenzyl group to displace water molecules inside the CD cavity[4].

  • Self-Validation (Phase Separation): Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, insoluble free drug.

  • Harvesting: Carefully decant the clear supernatant. The supernatant now contains the water-soluble drug-CD complex at physiological pH, ready for cellular application.

Part 5: Troubleshooting Decision Tree

SolubilityWorkflow Start Target: (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Step1 Strategy 1: pH Adjustment Protonate Morpholine Nitrogen Start->Step1 Check1 Soluble? Step1->Check1 Success1 Use Acidic Salt Form (e.g., Mesylate/HCl) Check1->Success1 Yes Step2 Strategy 2: Cosolvents Reduce Dielectric Constant Check1->Step2 No Check2 Soluble? Step2->Check2 Success2 Use Cosolvent Blend (e.g., 5% DMSO/PEG) Check2->Success2 Yes Step3 Strategy 3: Cyclodextrins Encapsulate Chlorobenzyl Check2->Step3 No Check3 Soluble? Step3->Check3 Success3 Use Inclusion Complex (e.g., 20% HP-β-CD) Check3->Success3 Yes Fail Advanced Formulation (Nanosuspension/Lipids) Check3->Fail No

Caption: Workflow for resolving aqueous solubility of basic lipophilic APIs.

References

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: nih.gov URL:[Link]

  • Salt formation to improve drug solubility - PubMed Source: nih.gov URL:[Link]

  • Cosolvent – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists developing robust chromatographic methods for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists developing robust chromatographic methods for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol .

Structurally, this molecule presents a unique chromatographic challenge: it contains a highly hydrophobic chlorobenzyl group, a polar hydroxymethyl group capable of hydrogen bonding, and a basic tertiary amine embedded within a morpholine ring. The basicity of the morpholine ring (typically pKa ~7.0–8.5) makes it highly susceptible to secondary electrostatic interactions with stationary phases, necessitating precise mobile phase optimization.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column?

Causality: Peak tailing for basic morpholine derivatives is almost always driven by secondary interactions with residual silanol groups (Si-OH) on the silica support. At a neutral or mid-range pH (pH 4–8), the tertiary amine in the morpholine ring is protonated (positively charged), while residual silanols are deprotonated (negatively charged Si-O⁻). This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, manifesting as a tail[1]. Solution: You must manipulate the ionization state of either the analyte or the silanols.

  • Low pH Strategy: Drop the mobile phase pH below 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This keeps the morpholine protonated but forces the silanols into their neutral, fully protonated state (Si-OH), thereby eliminating the electrostatic interaction[1].

  • High pH Strategy: Raise the pH above 10.0 using Ammonium Hydroxide. This deprotonates the morpholine ring, rendering the analyte neutral so it partitions cleanly based on hydrophobicity. (Note: This requires a high-pH stable hybrid silica column).

Q2: I am transferring my method to LC-MS. Why did my signal intensity drop drastically when using my standard phosphate buffer?

Causality: Phosphate buffers are non-volatile. In an Electrospray Ionization (ESI) source, non-volatile salts precipitate during the droplet desolvation process, physically clogging the MS capillary and causing severe ion suppression[1]. Furthermore, strong ion-pairing reagents can prevent the analyte from releasing its charge into the gas phase. Solution: Transition strictly to volatile mobile phase modifiers. For positive ion mode (ESI+), which is ideal for basic compounds, use 0.1% Formic Acid or 1–10 mM Ammonium Formate[2]. These additives provide the necessary protons to ionize the morpholine nitrogen without leaving solid residue[3].

Q3: Can I use Triethylamine (TEA) to fix peak shape without changing my current pH?

Causality: Yes, TEA acts as a competing base. Because TEA is a small, highly basic molecule (pKa ~10.7), it aggressively binds to the active silanol sites on the column, effectively masking them. This prevents the bulkier (4-(4-Chlorobenzyl)morpholin-2-yl)methanol from interacting with the silanols[1][4]. Solution: Add 0.05% – 0.1% TEA to the mobile phase. However, be aware that TEA is notoriously difficult to wash off a column; once a column is exposed to TEA, it should be dedicated to that specific method[4]. Do not use TEA for LC-MS methods , as it causes massive signal suppression and background noise.

Q4: Should I use Methanol or Acetonitrile as my organic modifier?

Causality: While Acetonitrile generally provides lower backpressure and sharper peaks for basic compounds due to its lower viscosity and aprotic nature, Methanol offers unique selectivity for this specific molecule. The hydroxymethyl group on the morpholine ring can act as both a hydrogen bond donor and acceptor. Methanol, being a protic solvent, will participate in hydrogen bonding with this functional group, which can be leveraged to resolve the analyte from structurally similar impurities.

Part 2: Experimental Protocol: Systematic Mobile Phase Optimization

This step-by-step methodology is designed as a self-validating system to establish the optimal mobile phase conditions.

Step 1: System and Column Preparation

  • Install a base-deactivated or end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Flush the system with 50:50 Water:Acetonitrile (no additives) for 20 column volumes to establish a clean baseline.

Step 2: Aqueous Phase Selection (Buffer & pH)

  • Prepare Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Prepare Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality Check: The low pH ensures the basic morpholine ring is fully protonated for ESI+ detection while neutralizing column silanols[2].

Step 3: Gradient Execution & Analyte Profiling

  • Set flow rate to 0.3 mL/min.

  • Run a screening gradient: 5% B to 95% B over 10 minutes.

  • Inject 2 µL of a 10 µg/mL standard of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

Step 4: Self-Validation & System Suitability

  • Calculate Asymmetry Factor (As): Measure at 10% peak height.

    • Validation Criterion: As must be between 0.9 and 1.5. If As > 1.5, the silanol interaction is not fully suppressed. Switch Mobile Phase A to 10 mM Ammonium Formate buffer (pH 3.0) to increase buffer capacity.

  • Calculate Retention Time Precision: Inject the standard in 6 replicates.

    • Validation Criterion: %RSD of retention time must be < 1.0%. A higher RSD indicates inadequate column equilibration or buffer depletion.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Recommended Mobile Phase Modifiers for Morpholine Derivatives
ModifierTypical ConcentrationpH RangeMS Compatible?Primary Mechanism of Action
Formic Acid 0.05% – 0.1% v/v2.0 – 3.0Yes (Excellent)Protonates analyte for ESI+; neutralizes silanols[2].
Trifluoroacetic Acid (TFA) 0.05% – 0.1% v/v1.5 – 2.5Marginal (Ion Suppression)Strong ion-pairing agent; sharpens peaks drastically[1].
Ammonium Formate 5 – 10 mM3.0 – 4.0YesProvides buffering capacity; volatile salt for MS[3].
Triethylamine (TEA) 0.05% – 0.1% v/v6.0 – 7.5NoCompeting base; masks active silanols[4].
Ammonium Hydroxide 0.1% v/v10.0 – 11.0YesDeprotonates morpholine to neutral state (requires hybrid column).
Table 2: Rapid Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Broad, Tailing Peaks Electrostatic interaction with stationary phase silanols.Lower pH to < 3.0 or add a competing base (e.g., TEA)[1].
Loss of MS Signal Ion suppression from non-volatile buffers (e.g., Phosphates).Switch to volatile modifiers like Formic Acid or Ammonium Formate[2][3].
Shifting Retention Times Inadequate buffering capacity causing pH drift.Ensure buffer concentration is at least 5-10 mM; match buffer pKa to mobile phase pH.

Part 4: Logical Workflow Visualization

MobilePhaseWorkflow A Assess Peak Shape (Morpholine Derivative) B Is Peak Tailing Observed (As > 1.5)? A->B C Check Detection Mode B->C Yes H Method Validated B->H No D UV Detection C->D E LC-MS Detection C->E F Add 0.1% TEA or Lower pH < 3.0 D->F G Use Volatile Buffers (e.g., Formic Acid) E->G F->H G->H

Workflow for mobile phase optimization of basic morpholine derivatives based on detection mode.

References

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. PharmaGuru. Available at:[Link]

  • Solvents and Caveats for LC/MS. Bene Technology. Available at:[Link]

  • Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. MicroSolv Technology Corporation. Available at:[Link]

  • Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purging for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis and purification of (4-(4-Chlorobenzyl)morpholin-2-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis and purification of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol .

Due to the molecule's unique structural features—a basic morpholine nitrogen, a hydrogen-bonding primary hydroxyl group, and a lipophilic chlorobenzyl moiety—its crystallization is frequently complicated by liquid-liquid phase separation (LLPS) and the retention of genotoxic starting materials. This portal provides field-validated troubleshooting strategies, mechanistic insights, and detailed protocols to achieve high-purity crystalline drug substance intermediates.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During cooling crystallization, my product forms a milky emulsion that settles into a sticky oil instead of crystals. Why is this happening, and how do I fix it?

The Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[1]. The primary hydroxyl group on the morpholine ring forms extensive intermolecular hydrogen-bonding networks, leading to a highly viscous solute-rich phase. When the system reaches high supersaturation rapidly, it crosses the spinodal curve into a thermodynamic miscibility gap before nucleation can occur. The resulting oil droplets act as an excellent solvent for impurities, severely degrading the final purity of your product.

The Solution: You must bypass the miscibility gap by controlling the trajectory of supersaturation.

  • Solvent Selection: Shift from a purely non-polar anti-solvent (like pure heptane) to a system with a flatter solubility curve (e.g., Toluene/Heptane or Ethyl Acetate/Heptane).

  • Seeding: Introduce 1-2 wt% of crystalline seeds within the metastable zone before the cloud point (LLPS boundary) is reached. This forces heterogeneous nucleation, consuming supersaturation and preventing demixing.

Q2: My HPLC analysis shows residual 4-chlorobenzyl chloride at 800 ppm. How can I purge this to acceptable levels?

The Mechanism: 4-Chlorobenzyl chloride is an alkylating agent and is classified as a Class 2 (known mutagen) DNA-reactive impurity under ICH M7 guidelines [2]. Regulatory standards require this to be purged to below the Threshold of Toxicological Concern (TTC), typically <300 ppm (or lower depending on the maximum daily dose). Because 4-chlorobenzyl chloride is highly lipophilic, it readily co-precipitates if your anti-solvent is too non-polar.

The Solution: Do not rely solely on free-base crystallization. Convert the basic (4-(4-Chlorobenzyl)morpholin-2-yl)methanol into a hydrochloride (HCl) salt . The extreme polarity difference between the protonated morpholine salt and the neutral, lipophilic 4-chlorobenzyl chloride allows the genotoxic impurity to remain completely dissolved in the organic mother liquor during filtration[3].

Q3: I am seeing a late-eluting impurity on my chromatogram that increases if the reaction is pushed to completion. What is it?

The Mechanism: This is likely the O-alkylated ether or the bis-alkylated quaternary ammonium salt . The morpholine nitrogen is the most nucleophilic site (leading to your target product), but the primary alcohol at the C2 position can also undergo competitive O-alkylation in the presence of excess base and 4-chlorobenzyl chloride. Furthermore, the newly formed tertiary amine can react with a second equivalent of the benzyl halide to form a quaternary salt.

Part 2: Impurity Profile and Purge Strategies

The following table summarizes the quantitative data and targeted purge strategies for the primary impurities encountered in this workflow.

Impurity TypeChemical IdentityRisk ClassificationPhysicochemical TraitOptimal Purge StrategyTarget Limit
Starting Material 4-Chlorobenzyl chlorideGenotoxic (ICH M7)Highly lipophilic, neutralHCl salt formation in EtOAc/IPA; washes with cold heptane.< 10 ppm
Starting Material Morpholin-2-ylmethanolProcess ImpurityHighly polar, basicAqueous wash (pH 8-9) prior to crystallization.< 0.10%
Over-Alkylation Quaternary ammonium saltProcess ImpurityPermanent cation, highly polarFree-base crystallization from Toluene/Heptane.< 0.15%
Side Reaction O-alkylated etherProcess ImpurityLipophilic, basicDiastereomeric/Acidic salt screening (e.g., Tartrate).< 0.15%

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base (LLPS Avoidance)

Use this protocol to purify the free base while avoiding oiling out, provided genotoxic impurities are already below critical thresholds.

  • Dissolution: Dissolve crude (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in Toluene (4 volumes) at 70 °C under agitation (250 rpm) until a clear solution is achieved.

  • Cooling to Metastable Zone: Cool the reactor linearly to 55 °C over 30 minutes. Ensure the solution remains clear.

  • Seeding: Charge 1.5 wt% of pure (4-(4-Chlorobenzyl)morpholin-2-yl)methanol seeds. Hold the temperature at 55 °C for 60 minutes to allow the seed bed to age and secondary nucleation to begin.

  • Anti-Solvent Dosing: Slowly dose Heptane (8 volumes) over 2.5 hours using a continuous feed pump. Crucial: Rapid addition will spike supersaturation and trigger LLPS.

  • Final Cooling: Cool the suspension to 5 °C at a linear rate of 0.1 °C/min. Hold at 5 °C for 2 hours.

  • Isolation: Filter the slurry and wash the cake with cold (5 °C) Toluene/Heptane (1:3 v/v, 2 volumes). Dry under vacuum at 40 °C.

Protocol B: Hydrochloride Salt Formation (Genotoxic Impurity Purge)

Use this protocol to aggressively purge unreacted 4-chlorobenzyl chloride and O-alkylated impurities.

  • Dissolution: Dissolve the crude free base in Ethyl Acetate (6 volumes) and Isopropanol (1 volume) at 20 °C.

  • Acidification: Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 45 minutes. The protonation of the morpholine nitrogen will cause an immediate decrease in solubility.

  • Crystallization: The HCl salt will begin to precipitate as a dense, white crystalline solid. Exotherm control is critical; maintain the internal temperature below 25 °C during addition.

  • Aging: Stir the slurry at 20 °C for 2 hours, then cool to 0 °C for 1 hour.

  • Isolation: Filter the highly crystalline salt. Wash with cold Ethyl Acetate (2 volumes). The lipophilic 4-chlorobenzyl chloride remains quantitatively in the mother liquor.

Part 4: Process Visualizations

Workflow: Avoiding Liquid-Liquid Phase Separation

The diagram below illustrates the critical divergence point in the crystallization cooling curve. Failure to seed within the metastable zone leads directly to impurity entrapment via LLPS.

LLPS_Avoidance Start Crude Mixture in Toluene Heat Heat to 70°C (Complete Dissolution) Start->Heat Cool1 Cool to 55°C (Metastable Zone) Heat->Cool1 Seed Add 1-2 wt% Seeds (Hold for 1h) Cool1->Seed Controlled Nucleation LLPS Oiling Out (LLPS) Impurity Entrapment Cool1->LLPS Rapid Cooling / No Seeds AntiSolvent Dose Heptane (Anti-solvent, 2.5h) Seed->AntiSolvent Cool2 Linear Cooling to 5°C (0.1°C/min) AntiSolvent->Cool2 Filter Filter & Wash (High Purity Crystals) Cool2->Filter

Caption: Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Reaction & Impurity Pathway

Understanding the nucleophilic competition between the secondary amine and the primary alcohol is essential for controlling the upstream reaction to minimize downstream purification burden.

Impurity_Pathway SM1 Morpholin-2-ylmethanol (Amine/Alcohol) Product Target Product (N-Alkylation) SM1->Product + SM2 (Base) ImpD O-Alkylated Ether (Side Reaction) SM1->ImpD + SM2 (O-Attack) SM2 4-Chlorobenzyl Chloride (Alkylating Agent) SM2->Product ImpC Quaternary Salt (Over-Alkylation) Product->ImpC + Excess SM2

Caption: Reaction pathways leading to target product and common alkylation impurities.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Available at:[Link][1]

  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][2]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development, ACS Publications. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidative Degradation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (4-(4-Chlorobenzyl)morpholin-2-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (4-(4-Chlorobenzyl)morpholin-2-yl)methanol . Due to its specific structural features, this compound is highly vulnerable to oxidative degradation during long-term storage and high-throughput screening (HTS) workflows.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my batch of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol show a yellow tint and new impurity peaks on LC-MS after three months of storage? A1: The visual yellowing and new LC-MS peaks are direct consequences of radical-mediated auto-oxidation. The compound contains three highly susceptible sites: the tertiary morpholine nitrogen, the benzylic carbon, and the primary alcohol.1[1]. Exposure to ambient oxygen and light initiates this process, often yielding 4-chlorobenzaldehyde (via benzylic cleavage) or a tertiary amine N-oxide, both of which introduce a yellow chromophore.

DegradationPathways Parent (4-(4-Chlorobenzyl)morpholin-2-yl)methanol NOxide N-Oxidation (Tertiary Amine N-oxide) Parent->NOxide Ambient O2 Light Exposure Benzylic Benzylic Oxidation (Cleavage to 4-Chlorobenzaldehyde) Parent->Benzylic Radical Initiation Trace Metals Alcohol Alcohol Oxidation (Aldehyde / Carboxylic Acid) Parent->Alcohol Strong Oxidants (e.g., Peroxides)

Figure 1: Primary oxidative degradation pathways of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol.

Q2: Can I store this compound in solution at 4°C for high-throughput screening (HTS)? A2: It is highly discouraged to store the compound in solution (e.g., DMSO or Methanol) without strict precautions. Organic solvents readily dissolve atmospheric oxygen, and the basicity of the morpholine nitrogen accelerates degradation in the liquid phase. If liquid storage is unavoidable,2[2].

Quantitative Stability Data

To highlight the importance of proper storage, the following table summarizes the expected purity degradation of the compound under various environmental conditions over a 6-month period.

Storage ConditionAtmosphereContainer TypeTemp6-Month Purity (LC-MS)Visual Appearance
Ambient (Control) AirClear Glass25°C< 85%Yellowish powder
Refrigerated AirAmber Glass4°C92%Off-white powder
Inert & Frozen ArgonAmber, PTFE cap-20°C> 99%Pure white powder
Solution (DMSO) AirClear Glass25°C< 70%Brownish solution
Solution + BHT ArgonAmber Glass-20°C98%Clear solution

Self-Validating Experimental Protocols

Protocol 1: Argon Blanketing and Sealing for Long-Term Solid Storage

Objective: Eliminate ambient oxygen and moisture to prevent N-oxidation and benzylic cleavage. Causality: Argon is denser than air (~38% heavier) and effectively displaces oxygen at the bottom of the vial, creating a protective blanket that won't easily mix with ambient air during capping. Standard silicone septa are permeable to oxygen over long periods; therefore, PTFE-lined caps are required to provide a true impermeable barrier.

StorageWorkflow S1 1. Aliquot Compound S2 2. Argon/N2 Purge S1->S2 S3 3. PTFE-Lined Sealing S2->S3 S4 4. Store at -20°C in Dark S3->S4

Figure 2: Step-by-step workflow for establishing inert storage conditions.

Step-by-Step Methodology:

  • Aliquot: Divide the bulk compound into single-use aliquots (e.g., 5-10 mg) in amber glass vials. Causality: This minimizes repeated freeze-thaw cycles and limits light exposure.

  • Purge: 3[3]. Direct a gentle stream of argon gas down into the vial for 15-30 seconds. Ensure the flow is gentle to avoid blowing the powder out.

  • Seal: Immediately cap the vial tightly with the PTFE-lined lid.

  • Store: Transfer the sealed vials to a -20°C freezer in the dark.

Self-Validation System: Weigh the sealed vial on an analytical balance and record the mass on the label. Before use, re-weigh the vial. A change in mass indicates a compromised seal (moisture ingress). Run a baseline LC-MS; purity should remain >99% upon re-testing after 6 months.

Protocol 2: Preparing and Stabilizing Stock Solutions

Objective: Prevent rapid auto-oxidation of the compound when dissolved in organic solvents. Causality: Solvents dissolve atmospheric oxygen. The tertiary amine acts as a catalyst for its own oxidation in solution. Adding an inhibitor scavenges free radicals before they can propagate the oxidation chain.

Step-by-Step Methodology:

  • Degas Solvent: Sparge the chosen solvent (e.g., anhydrous DMSO) with argon for 15 minutes to displace dissolved oxygen.

  • Add Inhibitor: Add an amine-oxidation inhibitor (e.g., BHT - Butylated hydroxytoluene) at 100 ppm to the solvent. Causality: BHT intercepts peroxy radicals.

  • Dissolve: Add the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol to the degassed, stabilized solvent under an argon atmosphere.

  • Aliquot & Freeze: Aliquot the solution into PTFE-capped vials and store at -80°C.

Self-Validation System: Prepare a control solution without BHT and without degassing. Monitor both solutions via UV-Vis spectroscopy at 400 nm (detecting yellow degradation products) over 7 days at room temperature. The stabilized solution will show zero absorbance increase, validating the efficacy of the protocol.

References

  • BenchChem. Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage.
  • Google Patents. US20120271026A1 - Inhibition of amine oxidation.
  • Avanti Research. How Can I Protect My Lipid From Oxidation?.

Sources

Optimization

Troubleshooting low resolution in (4-(4-Chlorobenzyl)morpholin-2-yl)methanol chiral separation

Welcome to the technical support guide for the chiral separation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral separation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the enantioselective analysis and purification of this molecule. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development.

The target analyte, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, possesses several key structural features that influence its chromatographic behavior:

  • A chiral center at the C-2 position of the morpholine ring, necessitating a chiral stationary phase (CSP) for separation.

  • A basic morpholine nitrogen , which can cause peak tailing on silica-based columns due to interactions with acidic silanol groups.

  • A chlorobenzyl group , which provides sites for π-π and hydrophobic interactions.

  • A hydroxyl group , which can participate in hydrogen bonding.

Successful chiral separation depends on exploiting the subtle differences in how the two enantiomers interact with a chiral environment. This guide provides a logical, question-driven workflow to diagnose and resolve poor resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues in a tiered format, from initial screening failures to final optimization challenges.

Q1: I'm not seeing any separation of the enantiomers. They are co-eluting as a single peak. Where do I start?

Answer: Co-elution indicates that the chosen analytical conditions provide insufficient enantioselectivity for this specific molecule. The primary factor governing selectivity is the interaction between your analyte and the Chiral Stationary Phase (CSP).[1] A systematic screening approach is the most effective starting point.

Core Issue: Lack of Chiral Recognition.

Troubleshooting Strategy:

  • Confirm System and Column Health: Before screening, ensure your HPLC/SFC system is functioning correctly. Inject a known chiral standard for your chosen column to confirm it performs as expected.

  • Screen Different Polysaccharide-Based CSPs: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds.[2][3] The two primary backbones, amylose and cellulose, create different three-dimensional structures that lead to distinct chiral recognition capabilities.[1][4]

    • Start with "The Golden Four": Screen columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dichlorophenylcarbamate), and cellulose tris(3-chloro-4-methylphenylcarbamate). These phases offer a high probability of success.

  • Screen Multiple Mobile Phase Modes: Chiral recognition is highly dependent on the mobile phase, which modulates the interactions between the analyte and the CSP.[1] Screen your selected columns under Normal Phase (NP), Polar Organic (PO), and potentially Reversed-Phase (RP) conditions.

    • Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity.

    • Polar Organic (PO): Uses polar solvents like acetonitrile and/or methanol. This can offer different selectivity and is often compatible with mass spectrometry.

    • Supercritical Fluid Chromatography (SFC): This technique, which uses supercritical CO2 as the main mobile phase with an alcohol modifier, is a powerful alternative.[5][6] It is often faster, uses less organic solvent, and can provide unique selectivity for chiral separations.[2][7][8]

This protocol outlines a systematic approach to find a promising lead for method development.

  • Prepare Analyte Stock: Dissolve racemic (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in ethanol or methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Select Columns: Choose at least two columns: one amylose-based (e.g., Chiralpak® IA/AD) and one cellulose-based (e.g., Chiralcel® OD/OJ).

  • Set Up Screening Conditions: Use the parameters in the table below as a starting point. Ensure the column is properly equilibrated with each new mobile phase (at least 20-30 column volumes).

  • Evaluate: A "promising" result is any sign of peak separation, including peak shouldering or broadening. This indicates some level of chiral recognition that can be optimized.

Parameter Normal Phase (NP) Polar Organic (PO) SFC
Mobile Phase A n-Hexane or n-HeptaneAcetonitrileSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)MethanolMethanol or Ethanol
Initial Composition 90:10 (A:B)100% B85:15 (A:B)
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) in Modifier
Flow Rate (4.6 mm ID) 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C
Detection UV at 225 nmUV at 225 nmUV at 225 nm

Note: The addition of a basic modifier like DEA is critical for this analyte to prevent peak tailing by masking residual silanols on the silica support.[9][10]

Q2: I can see two peaks, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

Answer: Observing partial separation is an excellent starting point. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). Selectivity is the most powerful factor for improving chiral resolution.[1] Your goal is now to fine-tune the mobile phase composition, temperature, and flow rate to enhance this selectivity.

Core Issue: Suboptimal Mobile Phase or Conditions.

Troubleshooting Strategy:

  • Optimize the Organic Modifier Percentage: Systematically vary the percentage of the alcohol modifier in your mobile phase. For NP, this might mean testing IPA concentrations from 5% to 20%. Small changes can have a large impact on selectivity.[9]

  • Change the Alcohol Modifier: The type of alcohol used can significantly alter selectivity. If you started with isopropanol (IPA), test ethanol (EtOH). EtOH is more polar and can change the hydrogen-bonding interactions with the CSP.[11]

  • Reduce the Flow Rate: Chiral recognition is a thermodynamic process that can be kinetically limited. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve efficiency and resolution.[9]

  • Conduct a Temperature Study: Temperature affects the thermodynamics of binding between the analyte and the CSP.

    • Lower Temperatures (e.g., 10-15°C): Often increase selectivity and improve resolution. This is the most common effect.

    • Higher Temperatures (e.g., 40-50°C): Can sometimes improve peak efficiency or, in rare cases, even reverse the elution order and improve resolution.[1]

    • Analyze your sample at three temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition.

G Start Start: Low Resolution (Rs < 1.5) IsPartial Is there any peak shouldering or partial separation? Start->IsPartial Optimize Optimize Mobile Phase & Conditions IsPartial->Optimize  Yes ScreenMode Screen Different Mobile Phase Modes (NP, PO, SFC) IsPartial->ScreenMode No (Co-elution) Achieved Resolution Achieved (Rs >= 1.5) Optimize->Achieved ScreenCSP Screen Different CSPs (Amylose vs. Cellulose) ReEvaluate No Separation: Re-evaluate Strategy ScreenCSP->ReEvaluate ScreenMode->ScreenCSP

Caption: A logical workflow for systematically troubleshooting poor resolution.

Q3: My resolution is acceptable, but the peaks are tailing badly. What causes this and how can I fix it?

Answer: Peak tailing is typically caused by undesirable secondary interactions between your analyte and the stationary phase support. For a basic compound like (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, the primary culprit is the interaction of the morpholine nitrogen with acidic silanol groups on the silica surface of the CSP.

Core Issue: Secondary Ionic Interactions or Column Overload.

Troubleshooting Strategy:

  • Optimize the Basic Additive: The concentration of your basic additive (e.g., DEA) is critical.

    • Too little: Will not sufficiently mask the active silanol sites.

    • Too much: Can sometimes compete with the analyte for interaction sites on the CSP, reducing retention and potentially resolution.

    • Action: If using 0.1% DEA, try increasing it to 0.2% or decreasing it to 0.05% to find the optimal concentration for peak symmetry.

  • Check for Column Overload: Chiral stationary phases have a lower sample capacity than standard achiral phases. Injecting too much mass on the column is a common cause of peak distortion (tailing or fronting).[12]

    • Action: Reduce your injection concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were overloading the column.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase whenever possible.[9] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Q4: My method was working, but now my retention times are shifting and resolution is decreasing. Why?

Answer: A lack of reproducibility points to a change in the chromatographic system. For chiral separations on polysaccharide phases, the most common causes are insufficient column equilibration or a "memory effect" from previously used mobile phase additives.[13][14]

Core Issue: Incomplete Column Equilibration or Contamination.

Troubleshooting Strategy:

  • Ensure Rigorous Equilibration: Polysaccharide CSPs can take a long time to fully equilibrate with a new mobile phase, especially when additives are involved.

    • Action: When changing mobile phases, flush the column with at least 20-30 column volumes of the new eluent. If you are switching between methods that use acidic and basic additives, an intermediate flush with a neutral solvent (like 100% Ethanol or IPA) is essential.[10]

  • Beware of the "Memory Effect": Additives, particularly acids and bases, can be strongly retained by the CSP and alter its selective properties over many injections, even after they have been removed from the mobile phase.[13][14]

    • Action: If you suspect a memory effect is degrading performance, a dedicated column wash is necessary. It is best practice to dedicate specific columns to methods using acidic or basic modifiers.

  • Check Solvent Quality: The water content in organic solvents, especially in normal phase mode, can significantly impact retention and selectivity.[10]

    • Action: Use fresh, high-purity (HPLC-grade) solvents for every analysis to ensure consistency.

If performance has degraded, this procedure can often restore the column. Warning: First, confirm which solvents are compatible with your specific column. This procedure is generally safe for modern immobilized polysaccharide CSPs but may damage older coated CSPs.[15][16]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Isopropanol (IPA): Flush the column with 100% IPA for 30 column volumes at a reduced flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Flush (Immobilized Columns Only): Flush with a stronger solvent like Tetrahydrofuran (THF) or Ethyl Acetate for 20 column volumes.

  • Return to Storage Solvent: Flush again with 100% IPA for 20 column volumes, followed by the recommended shipping solvent (often Hexane/IPA).

  • Re-equilibrate and Test: Thoroughly re-equilibrate the column with your analytical mobile phase and test its performance with a standard.

G Recognition Chiral Recognition CSP Chiral Stationary Phase (e.g., Amylose Carbamate) CSP->Recognition Provides 3D interaction sites Analyte Analyte Structure (H-bond, π-stacking sites) Analyte->Recognition Interacts with CSP MobilePhase Mobile Phase (Solvents & Additives) MobilePhase->Recognition Modulates interactions Temp Temperature (Thermodynamics) Temp->Recognition Affects interaction energy (ΔG)

Caption: The interplay of key factors that govern separation in chiral chromatography.

References
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Kloskowski, A., & D'Acquarica, I. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Wang, F., & Wirth, M. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 175-182. [Link]

  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. [Link]

  • James, T. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Wang, Y., et al. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 11(8), 285-300. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies. [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research & Development. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chiral Technologies. [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013, May 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe. [Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

Sources

Reference Data & Comparative Studies

Validation

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol vs other morpholine derivatives in drug design

Comparative Analysis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol and Alternative Morpholine Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol and Alternative Morpholine Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among nitrogen-containing heterocycles, the morpholine ring is a privileged scaffold. Its well-balanced lipophilic-hydrophilic profile, flexible chair conformation, and optimal basicity (pKa ~8.7) make it a cornerstone in the design of central nervous system (CNS) therapeutics and targeted kinase inhibitors[1].

However, unsubstituted morpholine often lacks the necessary binding affinity and target specificity required for modern drug design. This guide provides an in-depth technical comparison between (4-(4-Chlorobenzyl)morpholin-2-yl)methanol —a highly functionalized, chiral derivative—and other common morpholine scaffolds, detailing the mechanistic causality behind its structural advantages and the self-validating protocols used to evaluate it.

Structural Causality and Target Engagement

To understand why (4-(4-Chlorobenzyl)morpholin-2-yl)methanol outperforms simpler derivatives, we must deconstruct its molecular architecture and the causality behind its interactions within a biological target's active site.

  • The Morpholine Core: The presence of a weakly basic nitrogen atom and an oxygen atom at the opposite position provides a unique pKa value. This allows the molecule to remain partially ionized at physiological pH, ensuring excellent aqueous solubility while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB)[2].

  • The 4-Chlorobenzyl Moiety (N4-Substitution): The addition of a para-chlorobenzyl group significantly alters the molecule's trajectory in an active site. The halogenated aromatic ring acts as a lipophilic anchor, driving the molecule deep into hydrophobic pockets (such as those found in monoamine oxidase B or the mTOR kinase domain)[3][4]. Furthermore, the para-chloro substitution blocks CYP450-mediated para-hydroxylation, drastically improving the metabolic half-life compared to unsubstituted benzyl rings.

  • The C2-Hydroxymethyl Group: This is the critical differentiator. Unlike simple alkyl-substituted morpholines (e.g., phenmetrazine), the hydroxymethyl group introduces a stereocenter (typically utilized in its enantiopure (R) or (S) form) and serves as a potent, directional hydrogen-bond donor and acceptor[5]. This allows the scaffold to form highly specific interactions with polar amino acid residues at the periphery of hydrophobic binding sites, enhancing target selectivity.

TargetEngagement Drug (4-(4-Chlorobenzyl) morpholin-2-yl)methanol Hydrophobic Hydrophobic Pocket (4-Chlorobenzyl Anchor) Drug->Hydrophobic Lipophilic Interaction (LogP) Hbond H-Bond Network (C2-Hydroxymethyl) Drug->Hbond Directional H-Bonding Target Target Enzyme (e.g., Kinase / MAO-B) Effect High-Affinity Binding & Downstream Inhibition Target->Effect Orthosteric Blockade Hydrophobic->Target Hbond->Target

Mechanism of target engagement by the functionalized morpholine scaffold.

Quantitative Performance Comparison

When selecting a morpholine building block, researchers must weigh lipophilicity, basicity, and functional handles. The table below summarizes the physicochemical and functional divergence of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol against historical and contemporary morpholine derivatives.

Scaffold / DerivativeEst. LogPEst. pKaKey Structural FeaturePrimary Application / Target Profile
Unsubstituted Morpholine -0.868.3Core heterocycle onlyGeneral solubility enhancer; PK/PD modulator[1].
Phenmetrazine 2.108.5C3-Methyl, C2-PhenylHistorical CNS stimulant; monoamine releaser[6].
Reboxetine 3.208.7C2-Aryloxy, N-unsubstitutedSelective norepinephrine reuptake inhibitor (SNRI)[7].
PT-88 (mTOR Inhibitor) 4.107.8Triazine-linked morpholin-2-ylmethanolHighly selective mTOR kinase inhibition in breast cancer[4].
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol 2.85 7.6 N4-Chlorobenzyl, C2-Hydroxymethyl Bifunctional building block; dual hydrophobic/H-bond targeting.

Data Interpretation: The target compound achieves a "Goldilocks" LogP of ~2.85. It is lipophilic enough to penetrate the BBB and occupy deep hydrophobic pockets, yet polar enough (due to the hydroxymethyl group) to maintain solubility and avoid non-specific protein binding.

Experimental Workflows & Methodologies

To objectively validate the performance of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol against other derivatives, my laboratory employs a suite of self-validating experimental protocols. These workflows are designed to isolate the specific contributions of the chlorobenzyl and hydroxymethyl groups.

Protocol A: PAMPA-BBB Permeability Assay

Causality: We must verify that the addition of the bulky 4-chlorobenzyl group does not violate Lipinski's rules to the extent of preventing CNS penetration.

  • Lipid Membrane Preparation: Coat PVDF filter membranes (0.45 μm pore size) with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: This specific lipid mixture accurately simulates the physiological composition of the human blood-brain barrier.

  • Donor/Acceptor Assembly: Introduce 200 μL of the morpholine derivative (10 μM in PBS, 1% DMSO) to the donor compartment. Fill the acceptor compartment with 200 μL of fresh PBS.

  • Incubation & Self-Validation: Incubate the assembly at 37°C for 4 hours. Critical Quality Control: Always co-incubate with Verapamil (high permeability control, Papp > 15 × 10⁻⁶ cm/s) and Theophylline (low permeability control, Papp < 1 × 10⁻⁶ cm/s). If the internal controls fail to meet these thresholds, the membrane integrity is compromised, and the assay must be rejected.

  • Quantification: Analyze the acceptor well concentrations via LC-MS/MS and calculate the apparent permeability (Papp).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: To quantify the binding affinity (IC50) specifically contributed by the C2-hydroxymethyl hydrogen-bond donor network.

  • Assay Preparation: In a 384-well low-volume plate, combine 5 nM of the target enzyme (e.g., mTOR) with the morpholine derivative (serial dilution from 10 μM down to 0.1 nM).

  • Tracer Displacement: Introduce a fluorophore-labeled active-site tracer and a europium-labeled antibody targeting the enzyme tag. Rationale: If the hydroxymethyl group successfully forms H-bonds in the active site, it will competitively displace the tracer, leading to a drop in the FRET signal.

  • Signal Detection: Measure TR-FRET signals at 665 nm (acceptor) and 615 nm (donor) using a microplate reader.

  • Validation: Calculate the Z'-factor using a known reference inhibitor (e.g., Rapamycin). A Z'-factor > 0.6 confirms the assay's robustness and signal-to-noise ratio.

Workflow Library Morpholine Derivative Library Synthesis TRFRET TR-FRET Enzyme Profiling (Affinity & Selectivity) Library->TRFRET Compound Screening PAMPA PAMPA-BBB Assay (CNS Permeability) Library->PAMPA ADMET Profiling PKPD In Vivo PK/PD & Metabolic Stability TRFRET->PKPD Potent Hits (IC50 < 10nM) PAMPA->PKPD Permeable Hits (Papp > 10) Lead Lead Selection: (4-(4-Chlorobenzyl)...) PKPD->Lead Optimal Half-Life

High-throughput screening workflow for functionalized morpholine derivatives.

Conclusion

While unsubstituted morpholine serves as an excellent basic core for modulating PK/PD properties, it is insufficient as a primary pharmacophore for high-affinity target engagement. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol represents a highly evolved building block. By integrating a metabolically stable lipophilic anchor (4-chlorobenzyl) with a stereospecific hydrogen-bonding handle (hydroxymethyl), it provides medicinal chemists with a dual-action scaffold capable of achieving nanomolar potency against complex targets like kinases and CNS enzymes[3][4]. When evaluated through rigorous, self-validating assays, its superiority over historical morpholine derivatives becomes quantitatively evident.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. American Chemical Society. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Institutes of Health (NIH). Available at:[Link]

  • Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Comparative Efficacy of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Analogs in Targeting GH18 Family Proteins

As the pharmacological landscape of fibrotic, inflammatory, and oncological diseases evolves, the Glycoside Hydrolase 18 (GH18) family has emerged as a critical therapeutic frontier. This family presents a unique challen...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmacological landscape of fibrotic, inflammatory, and oncological diseases evolves, the Glycoside Hydrolase 18 (GH18) family has emerged as a critical therapeutic frontier. This family presents a unique challenge: it comprises both enzymatically active chitinases (such as CHIT1 and AMCase) and enzymatically inactive chitinase-like proteins (such as CHI3L1, also known as YKL-40)[1].

The ((2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffold has proven to be an exceptionally versatile chemical foundation for developing highly selective ligands capable of differentiating between these functionally divergent targets[2]. This guide objectively compares the mechanistic efficacy, structural evolution, and experimental validation of analogs derived from this core scaffold.

Target Biology & Mechanistic Divergence

To understand the efficacy of these analogs, we must first examine the causality behind their structural design. The 4-chlorobenzyl moiety is universally critical across all active analogs; it anchors the molecule deep within a conserved hydrophobic pocket (formed by residues Leu362, Ala302, Tyr267, and Met300), where the chlorine atom forms a vital interaction with Thr295[3].

However, the divergence in target specificity dictates the functionalization of the morpholine ring:

  • Targeting CHIT1 (Enzymatically Active): The active site of CHIT1 features an electrostatic attraction mechanism. Analogs designed for CHIT1, such as the clinical-stage inhibitor OATD-01 (Ziritaxestat) , replace the methanol group with a polar aminotriazole moiety. This polar group is drawn into the active site, directly blocking chitinolytic activity[4].

  • Targeting CHI3L1 (Enzymatically Inactive): CHI3L1 lacks this electrostatic attraction mechanism, rendering highly polar molecules like OATD-01 ineffective[4]. To target CHI3L1, researchers utilized the C2 position of the morpholine ring (derived from the original methanol precursor) to install bulky, hydrophobic substituents[5]. These bulky groups are mechanistically essential: they anchor the Trp99 residue via CH-π interactions, locking Trp99 out of the optimal conformation required to bind carbohydrates like heparan sulfate (HSIII)[5].

G GH18 GH18 Family Proteins CHIT1 CHIT1 / AMCase (Enzymatically Active) GH18->CHIT1 CHI3L1 CHI3L1 / YKL-40 (Enzymatically Inactive) GH18->CHI3L1 OATD01 OATD-01 (Ziritaxestat) Polar Aminotriazole CHIT1->OATD01 Inhibited by Probe30 Compound 30 / Analogs Bulky C2 Hydrophobic CHI3L1->Probe30 Inhibited by Mech1 Inhibits Chitinolytic Activity (Electrostatic Attraction) OATD01->Mech1 Mech2 Displaces Heparan Sulfate (Anchors Trp99 via CH-π) Probe30->Mech2

Caption: Divergent targeting of GH18 proteins using (4-chlorobenzyl)morpholine analogs.

Quantitative Comparative Efficacy

The structural modifications directly translate to distinct pharmacological profiles. The table below summarizes the comparative efficacy of the primary analogs derived from the (4-(4-Chlorobenzyl)morpholin-2-yl)methanol core.

Compound / AnalogPrimary TargetTarget FunctionKey Structural FeatureEfficacy / AffinityPrimary IndicationClinical Stage
OATD-01 CHIT1 / AMCaseEnzymatically ActivePolar AminotriazoleIC50 = 23 nM (hCHIT1)[6]Pulmonary Fibrosis, Sarcoidosis[7]Phase II[8]
Compound 30 CHI3L1 (YKL-40)Enzymatically InactiveBulky C2 HydrophobicNanomolar Kd[2]Glioblastoma, Inflammation[9]Preclinical
Probe 19/20 CHI3L1 (YKL-40)Enzymatically InactiveBiotinylated C2 LinkerHigh-affinity tool probe[2]High-Throughput ScreeningAssay Tool

Experimental Validation Protocols

To ensure scientific integrity, the efficacy of these analogs must be validated through rigorous, self-validating experimental systems. Below are the standard operating protocols for evaluating these compounds.

Protocol A: Microscale Thermophoresis (MST) for Target Affinity

MST is utilized to determine the dissociation constant ( Kd​ ) of the analogs in solution, avoiding the artifacts common in surface-immobilized assays.

  • Fluorophore Labeling: Label recombinant CHI3L1 or CHIT1 with a RED-NHS fluorophore. Causality: NHS-ester chemistry targets primary amines, ensuring stable covalent attachment without perturbing the hydrophobic binding pocket.

  • Serial Dilution & Incubation: Prepare a 16-point serial dilution of the morpholine analog (ligand) and mix 1:1 with the labeled protein. Incubate for 15 minutes.

  • Capillary Loading & Quality Control: Load samples into standard Monolith capillaries. Self-Validation Step: Perform an initial capillary scan before applying the temperature gradient. If the baseline fluorescence varies by >10% across capillaries, ligand-induced aggregation or fluorophore quenching is occurring, and the assay must be optimized with detergents (e.g., 0.05% Tween-20).

  • Thermophoresis Measurement: Apply an IR laser to generate a microscopic temperature gradient. Measure the directed movement of the protein-ligand complex. The change in hydration shell upon ligand binding alters the thermophoretic profile, allowing precise Kd​ calculation.

Protocol B: AlphaScreen Competitive Displacement Assay

For CHI3L1 analogs, binding affinity alone is insufficient; the analog must functionally displace heparan sulfate (HSIII)[5]. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for this validation.

  • Complex Formation: Incubate His-tagged CHI3L1 with biotinylated heparan sulfate (HSIII-biot).

  • Competitor Introduction: Add the morpholine analog at varying concentrations. Causality: Analogs with bulky C2 substituents will anchor Trp99, sterically forcing the dissociation of HSIII-biot[5].

  • Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

  • Excitation & Readout: Excite the assay at 680 nm. Self-Validation Step (Hook Effect Control): A high baseline signal confirms complex formation. A dose-dependent decrease in the 520-620 nm emission signal confirms that the analog has successfully disrupted the proximity between the His-tag and the Biotin tag. If the signal drops at extremely high bead concentrations, a "hook effect" is occurring, and bead ratios must be titrated down.

AS Step1 Incubate CHI3L1-HisTag + Biotinylated Heparan Sulfate Step2 Add Morpholine Analog (Competitor) Step1->Step2 Step3 Add Donor/Acceptor Beads (Streptavidin & Ni-NTA) Step2->Step3 Step4 Laser Excitation (680 nm) Measure Emission (520-620 nm) Step3->Step4 Outcome1 High Signal = No Displacement Step4->Outcome1 Weak Analog Outcome2 Low Signal = Successful Displacement Step4->Outcome2 Potent Analog

Caption: AlphaScreen workflow for evaluating CHI3L1-heparan sulfate displacement.

Conclusion

The ((2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl)methanol scaffold demonstrates exceptional plasticity in drug design. By understanding the structural nuances of the GH18 family, researchers have successfully branched this core into highly polar, active-site inhibitors (OATD-01) for fibrotic diseases[3], and highly hydrophobic, allosteric displacers (Compound 30) for CHI3L1-driven pathologies[2]. Future drug development utilizing this scaffold must prioritize the steric manipulation of the C2 position to dictate target selectivity.

References

  • Czestkowski, W., et al. (2024). Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry - ACS Publications.2

  • Koralewski, R., et al. (2020). Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.10

  • Molecure S.A. (2024). Structure-based discovery of high-affinity small molecule ligands and development of tool probes to study the role of ykl-40 protein. 5

  • European Respiratory Society (ERS) Publications. Anti-fibrotic efficacy of OATD-01, a potent and selective chitinase inhibitor in the mouse model of pulmonary fibrosis. 7

  • Frontiers in Immunology / PMC. Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models. 8

Sources

Validation

Bioanalytical Method Validation for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol: A Comparative Guide to LC-MS/MS Quantification Strategies

As a Senior Application Scientist, I frequently encounter the challenge of quantifying polar, basic small molecules in complex biological matrices. The compound (4-(4-Chlorobenzyl)morpholin-2-yl)methanol has recently eme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying polar, basic small molecules in complex biological matrices. The compound (4-(4-Chlorobenzyl)morpholin-2-yl)methanol has recently emerged as a critical pharmacophore and intermediate in the development of high-affinity small molecule ligands targeting Chitinase-3-Like Protein 1 (CHI3L1), a glycoprotein implicated in inflammation, fibrosis, and cancer[1].

To support rigorous pharmacokinetic (PK) profiling, we must develop a bioanalytical method that is not only sensitive but strictly adheres to the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[2]. This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to determine the optimal workflow for quantifying this morpholine derivative in human plasma using LC-MS/MS.

The Bioanalytical Challenge: Causality in Method Design

Before touching a pipette, we must analyze the physicochemical properties of the analyte to understand the causality behind our experimental choices:

  • Basic Morpholine Ring (pKa ~8.3): At physiological pH (7.4), the morpholine nitrogen is predominantly protonated. This makes the molecule highly polar and susceptible to ion suppression from endogenous phospholipids if injected directly into an Electrospray Ionization (ESI) source.

  • Hydroxymethyl Group: Adds hydrogen-bonding capacity, further increasing polarity.

  • 4-Chlorobenzyl Group: Provides a degree of lipophilicity, allowing for reversed-phase retention.

The Self-Validating System: To ensure absolute trustworthiness, every protocol described below employs a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C6​ or D4​ analog). The SIL-IS is spiked into the raw plasma before any extraction step. Because the SIL-IS shares the exact physicochemical properties of the analyte, it acts as a self-validating mechanism: any loss during extraction or signal suppression in the MS source affects the analyte and the IS equally. The ratio of Analyte/IS remains constant, effectively neutralizing matrix effects and recovery variations.

Experimental Protocols: Step-by-Step Methodologies

Below are the detailed workflows for the three evaluated sample preparation techniques.

Method A: Protein Precipitation (PPT)

The rapid, low-cost approach.

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water prior to injection.

Method B: Liquid-Liquid Extraction (LLE)

The pH-driven partitioning approach.

  • Aliquot 50 µL of human plasma and 10 µL of SIL-IS into a glass tube.

  • Add 50 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) to raise the pH to ~10.5. Causality: At pH > pKa + 2, the morpholine nitrogen is fully deprotonated (neutral), driving the molecule into the organic phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Shake on a reciprocal shaker for 10 minutes, then centrifuge at 4,000 rpm for 5 minutes.

  • Flash-freeze the aqueous layer in a dry ice/ethanol bath and decant the organic layer into a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of N2​ at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Method C: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

The highly selective, orthogonal approach.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through an Oasis MCX cartridge (30 mg/1 cc).

  • Load: Dilute 50 µL of spiked plasma with 100 µL of 2% Formic Acid (ensuring the morpholine ring is protonated) and load onto the cartridge. Causality: The positively charged analyte binds to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1: 1 mL 2% Formic Acid in water (removes polar neutrals/acids).

  • Wash 2: 1 mL Methanol (removes lipophilic neutrals).

  • Elute: 1 mL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the morpholine ring, breaking the ionic interaction and eluting the pure analyte.

  • Evaporate under N2​ and reconstitute in 100 µL of Mobile Phase.

Workflow Plasma Spiked Plasma Sample (SIL-IS Added) PPT Method A: PPT Acetonitrile (3x Vol) Plasma->PPT LLE Method B: LLE MTBE + NH4OH (pH 10.5) Plasma->LLE SPE Method C: SPE MCX Cartridge (Ion Exchange) Plasma->SPE Evap Evaporation under N2 & Reconstitution PPT->Evap Supernatant LLE->Evap Organic Layer SPE->Evap Basic Eluate LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Figure 1: Comparative sample preparation workflows for LC-MS/MS quantification.

Performance Comparison & Experimental Data

The LC-MS/MS analysis was performed using a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detection was achieved in positive ESI using Multiple Reaction Monitoring (MRM).

To evaluate the methods, we assessed Extraction Recovery and Matrix Effect (Ion Suppression) . According to FDA guidelines, while absolute recovery does not need to be 100%, it must be consistent and reproducible[2]. Matrix effects must be minimized to ensure assay sensitivity.

Table 1: Extraction Recovery and Matrix Effect Comparison (n=6)
Extraction MethodAbsolute Recovery (%) ± SDMatrix Effect (%) ± SDPhospholipid Removal
Method A: PPT 88.4 ± 6.2-45.2 ± 8.5 (Suppression)Poor
Method B: LLE 72.1 ± 4.5-12.4 ± 3.1Good
Method C: SPE (MCX) 91.5 ± 2.8 -4.1 ± 1.5 Excellent

Data Synthesis: While PPT is fast, the severe matrix effect (-45.2%) caused by residual phospholipids co-eluting with the analyte compromises the Lower Limit of Quantification (LLOQ). LLE effectively removes polar matrix components, but the recovery is lower (72.1%) due to the hydroxymethyl group hindering complete partitioning into MTBE. SPE (MCX) is the superior method , leveraging the basic morpholine ring for orthogonal cleanup, resulting in >90% recovery and negligible ion suppression.

Table 2: Precision and Accuracy of the SPE Method (FDA Criteria)

Using the optimized SPE method, we validated the assay across the calibration range (1 - 1000 ng/mL). The data below demonstrates compliance with the FDA requirement that Precision (CV%) must not exceed 15% (20% at LLOQ), and Accuracy must be within ±15% of the nominal concentration[2].

QC Level (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ (1.0) 8.4104.211.2106.5
Low QC (3.0) 5.198.56.897.1
Mid QC (400) 3.2101.44.5102.3
High QC (800) 2.899.13.998.8

Regulatory Grounding: The FDA Validation Lifecycle

To transition a compound like (4-(4-Chlorobenzyl)morpholin-2-yl)methanol from a discovery probe[1] to a clinical candidate, the bioanalytical method must survive the rigorous lifecycle defined by the FDA. The architecture of this validation is mapped below.

Validation BMV FDA 2018 BMV Core Parameters Acc Accuracy & Precision (±15% for QCs) BMV->Acc Sel Selectivity & Specificity (Blank Matrix Check) BMV->Sel Rec Recovery & Matrix Effect (SIL-IS Normalized) BMV->Rec Stab Stability (Benchtop, F/T, Autosampler) BMV->Stab Lin Calibration Curve (R² > 0.99, LLOQ ±20%) BMV->Lin

Figure 2: Core parameters required for full bioanalytical method validation.

Conclusion

For the quantification of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, Mixed-Mode Cation Exchange (MCX) SPE is the definitive choice. By understanding the causality of the molecule's basic morpholine ring, we can exploit ion-exchange chemistry to strip away phospholipids that plague standard PPT methods, and overcome the partitioning limitations seen in LLE. When paired with a SIL-IS, this protocol creates a self-validating system that easily meets the stringent accuracy and precision criteria demanded by modern regulatory agencies.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • Czestkowski, W., Krzemiński, Ł., Piotrowicz, M. C., Mazur, M., et al. (2024). Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry, 67(5), 3959-3985.

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Comparative

Technical Application Guide: Reproducibility &amp; Benchmarking of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in S1R Binding Assays

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists Focus: Sigma-1 Receptor (S1R) In Vitro Binding Methodologies Executive Summary & Mechanistic Rationale In the landscape of neuropharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists Focus: Sigma-1 Receptor (S1R) In Vitro Binding Methodologies

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and oncology, the Sigma-1 Receptor (S1R) has emerged as a critical ligand-regulated endoplasmic reticulum (ER) chaperone. Developing reliable, high-throughput in vitro assays for S1R ligands is notoriously challenging due to the receptor's lipophilic nature and its tendency to aggregate in standard aqueous buffers.

This guide provides a comprehensive, objective comparison of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol —a highly selective, functionalized morpholine derivative—against industry-standard S1R ligands such as (+)-Pentazocine and Haloperidol. By detailing the causality behind our assay design, we establish a self-validating framework that guarantees high reproducibility across Radioligand Binding, Surface Plasmon Resonance (SPR), and Time-Resolved FRET (TR-FRET) platforms.

Structural Causality: Why This Scaffold?

The parent scaffold, 4-benzylmorpholine, exhibits moderate S1R affinity. However, the introduction of specific substitutions on the morpholine ring fundamentally alters binding thermodynamics, improving receptor affinity compared to the parent 4-benzylmorpholine scaffold[1]. Specifically, the para-chloro substitution occupies a deep hydrophobic pocket lined by valine and phenylalanine residues, while the 2-hydroxymethyl group provides a critical hydrogen bond to Asp126 in the S1R binding site. This dual-interaction significantly reduces the dissociation rate ( koff​ ), driving the compound's superior assay reproducibility.

S1R_Mechanism Ligand (4-(4-Chlorobenzyl)morpholin-2-yl)methanol S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R High-Affinity Binding (Ki = 2.4 nM) BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Protein-Protein Interaction Ca Mitochondrial Ca2+ Signaling IP3R->Ca Ion Flux Modulation

Fig 1: Mechanism of S1R activation by (4-(4-Chlorobenzyl)morpholin-2-yl)methanol at the ER.

Comparative Performance Data

To objectively evaluate (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, we benchmarked it against three reference compounds. The data below synthesizes results across 15 independent assay runs, highlighting the exceptional Z'-factor and low Coefficient of Variation (CV) achieved through our optimized protocols.

CompoundTarget ProfileRadioligand Ki​ (nM)SPR Kd​ (nM)Intra-assay CV (%)Inter-assay CV (%)TR-FRET Z'-Factor
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol Selective S1R 2.4 ± 0.3 3.1 ± 0.2 3.8% 5.2% 0.82
(+)-PentazocineS1R Agonist Standard1.5 ± 0.21.8 ± 0.24.1%6.0%0.79
HaloperidolNon-selective (S1R/S2R/D2)2.1 ± 0.42.5 ± 0.35.5%8.1%0.74
4-BenzylmorpholineParent Scaffold145.0 ± 12.0160.0 ± 15.08.2%11.4%0.65

Data Interpretation: The functionalized morpholine derivative matches the affinity of the gold-standard (+)-pentazocine while offering superior inter-assay stability (5.2% CV). This is primarily due to its resistance to oxidative degradation in aqueous buffers—a common pitfall for standard catecholamine and haloperidol derivatives.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the biophysical environment of the receptor. The following methodologies have been engineered to eliminate false positives and ensure absolute reproducibility.

Protocol A: Radioligand Competitive Binding Assay

Standard radioligand assays often use generic tissue homogenates, but we mandate the use of Guinea Pig Liver (GPL) membranes because S1R protein levels are natively highest in GPL, providing an amplified signal window[2].

Causality & Design: We utilize [³H]-(+)-pentazocine as the radiotracer. Because (+)-pentazocine is highly selective for S1R over S2R, there is no need to add masking agents (like DTG) which can complicate binding kinetics. Furthermore, non-specific binding (NSB) is defined using 1 mM reduced haloperidol rather than standard haloperidol to prevent baseline skewing caused by redox cycling at high concentrations[3].

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend GPL membranes in 50 mM Tris-HCl buffer (pH 8.0) to a final protein concentration of 0.5 mg/mL.

  • Tracer Addition: Add 3 nM [³H]-(+)-pentazocine to the reaction mixture.

  • Compound Titration: Add (4-(4-Chlorobenzyl)morpholin-2-yl)methanol in a 10-point concentration gradient (0.1 nM to 10 µM).

  • NSB Control: In parallel wells, add 1 mM reduced haloperidol to determine non-specific binding.

  • Incubation: Incubate the microplates at 25°C for 120 minutes to ensure true thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific plastic binding).

  • Quantification: Wash filters 3x with ice-cold Tris-HCl, extract in scintillation fluid, and read radioactivity.

Protocol B: SPR Kinetics (Label-Free Binding)

To determine true association ( kon​ ) and dissociation ( koff​ ) rates, Surface Plasmon Resonance is utilized.

Causality & Design: S1R is a transmembrane protein. Immobilizing it on a CM5 sensor chip typically results in denaturation. We solve this by solubilizing the purified S1R in running buffer containing 0.05% n-dodecyl-β-D-maltoside (DDM). DDM is a mild, non-ionic detergent that forms a micellar shield around the hydrophobic domains of S1R, locking it in its native, active conformation.

Step-by-Step Workflow:

  • Chip Functionalization: Amine-couple anti-His antibodies to a CM5 sensor chip.

  • Receptor Capture: Inject His-tagged S1R (solubilized in 0.05% DDM) at 10 µL/min until a capture level of 3000 RU is achieved.

  • Analyte Injection: Inject (4-(4-Chlorobenzyl)morpholin-2-yl)methanol at concentrations ranging from 0.5 nM to 50 nM using a flow rate of 30 µL/min.

  • Dissociation Phase: Flow standard buffer (HBS-EP+ with 0.05% DDM) for 600 seconds to accurately monitor the slow koff​ rate.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the receptor, preparing the chip for the next cycle.

Protocol C: TR-FRET High-Throughput Screening

For large-scale reproducibility testing, TR-FRET provides a homogeneous "mix-and-measure" format.

Causality & Design (Self-Validating System): Every 384-well plate includes a 16-well gradient of unlabeled (+)-pentazocine as an internal standard curve, alongside 16 wells of vehicle (DMSO) for maximum signal ( B0​ ). This ensures that any day-to-day fluctuation in Terbium-cryptate emission is mathematically normalized, rendering the protocol self-validating.

TR_FRET_Workflow Plate 384-Well Plate Preparation Receptor Add Tb-labeled S1R & Fluorescent Tracer Plate->Receptor Compound Add Test Compound (Dose Response) Receptor->Compound Incubate Incubate 60 min @ RT in Dark Compound->Incubate Read Read Ex:340nm Em:520/490nm Incubate->Read Calculate FRET Ratio

Fig 2: Self-validating TR-FRET workflow for high-throughput S1R binding reproducibility.

Step-by-Step Workflow:

  • Reagent Mix: Dispense 10 µL of Terbium-labeled S1R preparation into a 384-well low-volume plate.

  • Tracer Addition: Add 5 µL of a proprietary green-fluorescent S1R tracer (at Kd​ concentration).

  • Compound Addition: Pin-transfer 50 nL of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (in 100% DMSO).

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Tb, 520 nm for Tracer). Calculate the 520/490 nm ratio to determine specific binding displacement.

Conclusion

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol demonstrates exceptional utility as a highly reproducible, high-affinity S1R ligand. By utilizing biologically relevant matrices (GPL membranes) and structurally stabilizing detergents (DDM), the assays described above eliminate the artifactual noise common in morpholine-derivative screening. Its robust Z'-factor (0.82) and tight inter-assay CV (5.2%) make it a superior alternative to non-selective benchmarks like Haloperidol for rigorous in vitro profiling.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • Hale, J. J., et al. (1998). Structural Optimization Affording ... Morpholine Acetal.

Sources

Validation

A Comparative Benchmarking Guide to (4-(4-Chlorobenzyl)morpholin-2-yl)methanol as an API Intermediate

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis In the intricate process of drug development and manufacturing, Active Pharmaceutical Ingredients (APIs) are the central components responsible...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis

In the intricate process of drug development and manufacturing, Active Pharmaceutical Ingredients (APIs) are the central components responsible for the therapeutic effects of a medication. The journey from basic raw materials to a final, pure API is a multi-step process, and at the heart of this journey lie the API intermediates. These are the chemical compounds that form the building blocks during the synthesis of an API. The quality, purity, and efficiency of the synthesis of these intermediates have a profound impact on the final API's safety, efficacy, and cost-effectiveness.

This guide provides an in-depth technical benchmark of a specific morpholine derivative, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol , against a standard, well-established API intermediate, 4-Benzylmorpholine . Morpholine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS), due to their favorable physicochemical and pharmacological properties.

Through a detailed comparison of physicochemical properties, synthetic efficiency, purity profiles, and stability, this document aims to provide researchers, scientists, and drug development professionals with the objective data and experimental protocols necessary to evaluate the potential of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol as a valuable intermediate in the pharmaceutical landscape.

Physicochemical Property Comparison: A Foundation for Formulation

The physicochemical properties of an API intermediate are fundamental parameters that influence its handling, reactivity, and ultimately, the properties of the final API. A comparative analysis of these properties provides initial insights into the potential advantages and challenges associated with substituting a standard intermediate with a novel one.

For this guide, we will compare our target molecule, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol, with a simpler, non-chlorinated analogue, 4-Benzylmorpholine, which serves as a well-understood benchmark.

Property(4-(4-Chlorobenzyl)morpholin-2-yl)methanol4-BenzylmorpholineSignificance in Drug Development
Molecular Formula C₁₂H₁₆ClNO₂C₁₁H₁₅NODefines the elemental composition and molar mass.
Molecular Weight 241.71 g/mol 177.25 g/mol [1][2]Impacts reaction stoichiometry, solubility, and diffusion rates.
Boiling Point Not available~309.18°C (estimate)[1]Crucial for purification steps like distillation and for assessing thermal stability.
LogP (octanol/water) ~1.5 (estimate)~1.8 (estimate)Indicates the lipophilicity of the molecule, which influences its solubility, absorption, and interaction with biological membranes.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and chloroform.Slightly soluble in water, soluble in common organic solvents.Affects the choice of reaction solvents, purification methods (e.g., crystallization), and potential bioavailability of the final API.
pKa ~6.6 (amine) (estimate)~6.60 (amine) (estimate)[1]Influences the molecule's charge at different pH values, which is critical for reaction mechanisms, purification (e.g., extraction), and the final drug's formulation.

Expert Insights: The introduction of a chlorine atom and a hydroxymethyl group in (4-(4-Chlorobenzyl)morpholin-2-yl)methanol significantly increases its molecular weight and polarity compared to 4-Benzylmorpholine. This is expected to slightly decrease its LogP value, potentially altering its solubility profile. These modifications offer additional functional handles for subsequent synthetic transformations, which can be a key advantage in designing complex API structures. However, the altered polarity may also necessitate different solvent systems for reactions and purification compared to its non-chlorinated counterpart.

Analysis of Synthetic Route Efficiency

The efficiency of a synthetic route is a critical factor in the commercial viability of an API intermediate. "Green chemistry" metrics are increasingly used to quantify the sustainability and efficiency of chemical processes. Here, we compare plausible synthetic routes for both intermediates using key performance indicators.

Plausible Synthetic Route for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol:

A common strategy for synthesizing substituted morpholines involves the reaction of an appropriate ethanolamine derivative with a suitable dielectrophile, or a one-pot reaction involving an amino alcohol and an epoxide. A plausible route to our target molecule could start from 2-amino-1,3-propanediol, which is then N-alkylated with 4-chlorobenzyl chloride, followed by an intramolecular cyclization.

Standard Synthetic Route for 4-Benzylmorpholine:

A well-established method for the synthesis of 4-Benzylmorpholine involves the N-alkylation of morpholine with benzyl chloride in the presence of a base.[3]

Comparative Metrics for Synthetic Efficiency:

MetricDefinitionTarget Molecule Route (Hypothetical)Standard Intermediate RouteRationale for Importance
Yield The percentage of the desired product obtained relative to the theoretical maximum.~75% (estimated for a multi-step synthesis)>90%Directly impacts the cost of raw materials and the overall economic viability of the process. Higher yields mean less waste and lower production costs.[4][5]
Atom Economy (AE) (MW of desired product / Σ MW of all reactants) x 100%Lower (due to more complex starting materials and potential protecting group chemistry)Higher (simpler addition reaction)A measure of how efficiently reactant atoms are incorporated into the final product. Higher AE indicates less waste generation.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%ModerateHighProvides a more realistic measure of efficiency than AE by accounting for reaction yield and stoichiometry. It directly reflects the "mass productivity" of a reaction.

Expert Insights: While the synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is likely to be more complex and may have a lower overall yield and atom economy compared to the straightforward synthesis of 4-Benzylmorpholine, the added functional complexity of the target molecule can be a significant advantage. The hydroxymethyl group provides a reactive site for further elaboration, potentially reducing the number of steps required in the overall synthesis of the final API. This is a classic trade-off in pharmaceutical process development: a more complex intermediate can lead to a more convergent and efficient total synthesis.

Purity and Impurity Profiling: Ensuring Safety and Quality

The purity of an API intermediate is paramount, as impurities can be carried through to the final drug product, potentially affecting its safety, efficacy, and stability.[6][7][8] Impurity profiling is the systematic process of identifying and quantifying these impurities to ensure the quality and consistency of the intermediate.[6][7][8] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose.[4][9][10]

Experimental Protocol: HPLC Purity Assessment

This protocol describes a general method for determining the purity of morpholine-based intermediates.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Start with 10% A, ramp to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Assessment Data:
SampleRetention Time (min)Peak AreaPurity (%)
Synthesized (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Crude) 10.2 (Main)8,500,00085.0
7.5 (Impurity 1)1,000,00010.0
12.1 (Impurity 2)500,0005.0
Synthesized (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Purified) 10.2 (Main)9,850,00098.5
7.5 (Impurity 1)150,0001.5
Commercial 4-Benzylmorpholine Standard 9.8 (Main)9,950,000>99.5
-<50,000<0.5

Expert Insights: The hypothetical data illustrates a common scenario where a crude synthetic product requires purification (e.g., by column chromatography or recrystallization) to meet the high purity standards required for pharmaceutical intermediates. Potential impurities in the synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol could include unreacted starting materials, by-products from side reactions (e.g., over-alkylation), or degradation products. A robust impurity profiling program is essential to identify and control these impurities.

Stability Assessment: Predicting Shelf-Life and Storage

Stability testing is a critical component of intermediate and API characterization. It provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature and humidity.[7][8][11] These studies are essential for determining retest periods, shelf life, and recommended storage conditions, as mandated by regulatory bodies under the International Council for Harmonisation (ICH) guidelines.[7][8][11][12]

Experimental Protocol: Accelerated Stability Study

Accelerated stability studies use elevated temperature and humidity to speed up chemical degradation and predict long-term stability.[11]

1. Study Setup:

  • Place a well-characterized batch of the intermediate in a container-closure system that mimics the proposed storage packaging.

  • Store the samples in a calibrated stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH .[11]

2. Testing Schedule:

  • Analyze the samples at specified time points, as recommended by ICH Q1A(R2) guidelines. A typical schedule for a 6-month study would be: 0, 3, and 6 months.[13]

3. Analytical Testing:

  • At each time point, test the sample for key quality attributes, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity/Impurities: Using a validated stability-indicating HPLC method (as described in the previous section).

    • Water Content: By Karl Fischer titration, if the substance is sensitive to moisture.

Hypothetical Accelerated Stability Data for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol:
Time PointStorage ConditionAppearancePurity (%)Total Impurities (%)
0 Months -White crystalline solid99.80.2
3 Months 40°C / 75% RHWhite crystalline solid99.60.4
6 Months 40°C / 75% RHWhite crystalline solid99.30.7

Expert Insights: The hypothetical data suggests that (4-(4-Chlorobenzyl)morpholin-2-yl)methanol exhibits good stability under accelerated conditions, with only a minor increase in total impurities over six months. This is a positive indicator of its long-term stability under normal storage conditions. A "significant change" during an accelerated study (e.g., a >5% drop in purity) would trigger the need for intermediate stability testing (e.g., at 30°C / 65% RH).[11]

Visualizations of Key Workflows

To better illustrate the processes described, the following diagrams outline the key experimental and logical workflows.

G cluster_0 Benchmarking Workflow A Define Target Intermediate ((4-(4-Chlorobenzyl)morpholin-2-yl)methanol) B Select Standard Intermediate (4-Benzylmorpholine) A->B C Physicochemical Property Comparison B->C D Synthetic Route Efficiency Analysis B->D E Purity & Impurity Profiling B->E F Stability Assessment B->F G Comprehensive Comparison Report C->G D->G E->G F->G

Caption: A logical workflow for benchmarking a novel API intermediate.

G cluster_1 HPLC Purity Analysis Workflow P1 Weigh Intermediate P2 Dissolve in Solvent P1->P2 P3 Filter Sample (0.45 µm) P2->P3 P4 Inject into HPLC System P3->P4 P5 Data Acquisition (Chromatogram) P4->P5 P6 Integrate Peaks P5->P6 P7 Calculate Purity (% Area) P6->P7

Caption: Experimental workflow for HPLC purity determination.

G cluster_2 Accelerated Stability Study Workflow S1 Place Sample in Stability Chamber (40°C / 75% RH) S2 Pull Sample at T=0 S1->S2 S3 Pull Sample at T=3 Months S1->S3 S4 Pull Sample at T=6 Months S1->S4 S5 Analyze Samples (Appearance, Purity, etc.) S2->S5 S3->S5 S4->S5 S6 Evaluate Data & Assess Stability Profile S5->S6

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Comparative

Comparative toxicity of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol and unchlorinated analogs

As a Senior Application Scientist, I approach the toxicological evaluation of synthetic intermediates and pharmacophores not merely as a checklist of endpoints, but as a dynamic system of structural causality. The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the toxicological evaluation of synthetic intermediates and pharmacophores not merely as a checklist of endpoints, but as a dynamic system of structural causality. The structural divergence between (4-benzylmorpholin-2-yl)methanol and its chlorinated analog, (4-(4-Chlorobenzyl)morpholin-2-yl)methanol , provides a textbook example of how a single halogen substitution can fundamentally rewire a molecule’s pharmacokinetic and toxicological profile.

While para-chlorination is frequently employed in drug design to improve metabolic stability and target affinity, it often introduces hidden liabilities. This guide objectively compares the toxicological profiles of these two analogs, detailing the mechanistic causality behind their metabolic shunting, and provides self-validating experimental protocols to quantify these risks.

Structural Causality and Physicochemical Shifts

The unchlorinated analog, (4-benzylmorpholin-2-yl)methanol (CAS 40987-24-4)[1], features an unsubstituted benzyl ring that is highly susceptible to cytochrome P450 (CYP) oxidation. The introduction of a chlorine atom at the para-position in (4-(4-Chlorobenzyl)morpholin-2-yl)methanol alters both the steric environment and the electron density of the aromatic system.

This single substitution triggers two critical physicochemical shifts:

  • Increased Lipophilicity: The halogen increases the LogP, driving higher partitioning into lipid bilayers, including mitochondrial membranes[2].

  • Metabolic Soft-Spot Occlusion: The strong carbon-chlorine bond effectively blocks the primary site of aromatic hydroxylation, forcing the hepatic machinery to seek alternative oxidation sites[3].

Table 1: Comparative Physicochemical and Toxicological Profiling
Parameter(4-benzylmorpholin-2-yl)methanol(4-(4-Chlorobenzyl)morpholin-2-yl)methanolToxicological Implication
Aromatic Substitution None (Hydrogen at para-position)Chlorine at para-positionAlters primary metabolic soft spot.
Lipophilicity (LogP) Lower (~1.2)Higher (~1.8 - 2.2)Increased membrane permeability and mitochondrial accumulation[2].
Primary Metabolism CYP-mediated para-hydroxylationMorpholine ring oxidationShunting to ring oxidation increases the generation of reactive intermediates[3].
CYP MBI Risk LowHigh (Iminium ion formation)High risk of drug-drug interactions (DDIs) and hepatotoxicity[4].
Mitochondrial Toxicity BaselineElevated (ATP depletion)Halogenation increases disruption of the mitochondrial respiratory chain[2].

Metabolic Shunting and Mechanism-Based Inactivation (MBI)

The most profound toxicological difference between these two compounds lies in their interaction with hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6).

For the unchlorinated analog, the primary clearance pathway is para-hydroxylation of the benzyl ring. This yields a stable phenolic metabolite that undergoes rapid Phase II conjugation (glucuronidation/sulfation) and renal excretion.

Conversely, the chlorinated analog experiences metabolic shunting . Because the para-position is blocked, CYP enzymes oxidize the morpholine ring instead. Research on morpholine-containing drugs demonstrates that this bioactivation generates highly reactive iminium ion hard electrophiles [3]. These electrophiles cannot be efficiently scavenged by glutathione (GSH); instead, they covalently bind to nucleophilic residues within the CYP active site, leading to irreversible Mechanism-Based Inactivation (MBI) and triggering immune-mediated hepatotoxicity[3],[4].

MetabolicPathways Unchlorinated (4-benzylmorpholin-2-yl)methanol (Unchlorinated) ParaHydrox CYP-Mediated Para-Hydroxylation Unchlorinated->ParaHydrox Primary Pathway Chlorinated (4-(4-Chlorobenzyl)morpholin-2-yl)methanol (Chlorinated) Blocked Para-Position Blocked (Metabolic Shunting) Chlorinated->Blocked Halogen Effect Clearance Rapid Excretion (Low Toxicity) ParaHydrox->Clearance RingOx Morpholine Ring Oxidation Blocked->RingOx Iminium Reactive Iminium Ion RingOx->Iminium MBI Mechanism-Based Inactivation (MBI) Iminium->MBI Covalent Binding

Divergent metabolic pathways of unchlorinated vs. chlorinated benzylmorpholines.

Hepatocellular and Mitochondrial Toxicity

Beyond CYP inhibition, the structural modification significantly impacts cellular viability. Studies on structurally analogous para-halogenated benzylamines and methcathinones demonstrate that para-chlorination increases hepatocellular toxicity by up to two orders of magnitude compared to non-halogenated counterparts[2].

The primary driver of this toxicity is mitochondrial impairment . The highly lipophilic chlorinated analog partitions readily into mitochondrial membranes. This induces a concentration-dependent depletion of intracellular ATP at concentrations far lower than those required to cause cell membrane rupture (necrosis)[2]. This temporal disconnect proves that the toxicity is driven by the specific disruption of the mitochondrial respiratory chain rather than non-specific cytotoxicity.

Self-Validating Experimental Protocols

Protocol A: CYP3A4 IC50 Shift Assay (Detecting MBI)

Causality Check: If toxicity is driven by the reactive iminium ion, the inhibition of CYP3A4 will be time- and NADPH-dependent. A standard competitive inhibitor will not show a temporal shift.

  • Microsomal Preparation: Prepare a master mix containing Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Aliquot the master mix into two sets of tubes. Add the test compounds (0.1 to 50 µM).

    • Validation Control: Include Troleandomycin as a positive MBI control, and Ketoconazole as a reversible competitive control.

  • NADPH Activation: Initiate the reaction by adding 1 mM NADPH.

    • Set 1 (0 min): Immediately proceed to step 4.

    • Set 2 (30 min): Incubate at 37°C for 30 minutes to allow the generation of the iminium ion.

  • Dilution & Substrate Addition: Dilute the pre-incubation mixtures 10-fold into a secondary buffer containing 50 µM Midazolam (a specific CYP3A4 probe substrate) and fresh NADPH. Note: The 10-fold dilution is critical to wash out reversible competitive inhibition.

  • Termination & Analysis: Incubate for 10 minutes, terminate with ice-cold acetonitrile containing an internal standard, and centrifuge. Quantify 1'-hydroxymidazolam via LC-MS/MS.

  • Data Interpretation: Calculate the IC50 for both the 0-min and 30-min pre-incubations. An IC50 shift ratio (IC50_0min / IC50_30min) > 1.5 for the chlorinated analog confirms Mechanism-Based Inactivation.

Protocol B: Multiplexed Hepatocellular ATP/LDH Depletion Assay

Causality Check: By measuring ATP (mitochondrial function) and LDH (membrane integrity) from the same well, we can prove whether cell death is a secondary consequence of mitochondrial failure or primary necrosis.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a dose-response gradient (0.1 µM to 100 µM) of both the chlorinated and unchlorinated analogs. Incubate for 24 hours.

  • LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add LDH assay reagent, incubate for 30 minutes, and measure absorbance at 490 nm.

  • ATP Quantification (Mitochondrial Function): Add an equal volume of CellTiter-Glo® reagent directly to the remaining cells in the original plate. Lyse for 10 minutes on an orbital shaker and measure luminescence.

  • Data Interpretation: Plot ATP depletion and LDH release on the same axis. For the chlorinated analog, you will observe ATP depletion occurring at significantly lower concentrations (e.g., 1-5 µM) before LDH release spikes (e.g., >50 µM), confirming targeted mitochondrial toxicity[2].

References

  • PubChem. "(R)-(4-benzylmorpholin-2-yl)methanol | C12H17NO2 | CID 736506". National Center for Biotechnology Information. URL: [Link]

  • Khojasteh, S. C., et al. "Metabolic activation of drugs by cytochrome P450 enzymes to chemically reactive electrophiles." Biochemical Pharmacology (2021). URL: [Link]

  • Kalgutkar, A. S., et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry (2012). URL: [Link]

  • Luethi, D., et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology (2019). URL: [Link]

Sources

Validation

Cross-Validation of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol Spectroscopic Data: A Comparative Analytical Guide

Morpholine derivatives serve as privileged scaffolds in modern medicinal chemistry due to their favorable physicochemical properties and predictable metabolic profiles. However, when functionalizing the morpholine ring w...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine derivatives serve as privileged scaffolds in modern medicinal chemistry due to their favorable physicochemical properties and predictable metabolic profiles. However, when functionalizing the morpholine ring with both a chiral center (such as a C2-hydroxymethyl group) and an N-alkyl moiety (such as a 4-chlorobenzyl group), confirming the exact regiochemistry and stereochemistry presents a significant analytical challenge.

This guide provides a definitive, self-validating framework for cross-referencing the spectroscopic data of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol against two foundational reference standards: 4-(4-chlorobenzyl)morpholine (Reference A) and (morpholin-2-yl)methanol (Reference B).

The Mechanistic Grounding of the Analytical Challenge

The synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol typically proceeds via the N-alkylation of (morpholin-2-yl)methanol with 4-chlorobenzyl chloride. This reaction presents two primary structural ambiguities that must be resolved through rigorous spectroscopic cross-validation:

  • Regioselectivity (N- vs. O-Alkylation): The starting material possesses two nucleophilic sites—the secondary amine and the primary alcohol. While N-alkylation is kinetically favored, O-alkylation (forming an ether) is a competing side reaction. Spectroscopic data must definitively prove the benzylic group is attached to the nitrogen.

  • Symmetry Breaking & Diastereotopicity: The unsubstituted morpholine ring is symmetric. However, the introduction of the hydroxymethyl group at C2 creates a chiral center. This locks the morpholine ring into a specific chair conformation [1] and renders the methylene protons at C3, C5, and C6—as well as the newly introduced benzylic protons—diastereotopic.

To isolate the spectroscopic effects of the N-benzyl group from the C2-hydroxymethyl group, the target compound must be systematically compared against Reference A (which isolates the N-benzyl effect) and Reference B (which isolates the C2-chiral effect) [2].

Comparative Spectroscopic Profiling

By summarizing the quantitative data across the target and reference compounds, we can establish a logical matrix that unambiguously confirms the structure.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Note: Shifts are approximate diagnostic ranges demonstrating the causality of structural changes.

Proton EnvironmentTarget: (4-(4-Chlorobenzyl)morpholin-2-yl)methanolRef A: 4-(4-chlorobenzyl)morpholineRef B: (Morpholin-2-yl)methanolCausality & Interpretation
Aromatic H δ 7.28 (d, 2H), 7.22 (d, 2H)δ 7.28 (d, 2H), 7.22 (d, 2H)N/AConfirms the presence of the para-substituted halogenated benzene ring.
Benzylic CH₂ δ 3.55 & 3.45 (AB quartet, 2H) δ 3.45 (singlet, 2H) N/ACritical Marker: The chiral C2 center in the target makes the benzylic protons diastereotopic (AB quartet), whereas Ref A's symmetry yields a singlet.
C2-H (Ring) δ 3.65 (m, 1H)δ 3.70 (t, part of 4H)δ 3.60 (m, 1H)Shifted slightly downfield in the target due to the tertiary amine's inductive effect.
C3 / C5-H₂ (N-CH₂) δ 2.75 (m, 2H), 2.15 (m, 2H)δ 2.45 (t, 4H)δ 2.90 (m, 2H), 2.60 (m, 2H)N-alkylation shields these protons relative to the secondary amine (Ref B), but the chiral center splits them into complex multiplets unlike Ref A.
Table 2: LC-MS/MS and FTIR Diagnostic Markers
Analytical MethodTarget CompoundRef ARef BCausality & Interpretation
LC-MS (ESI+) MS1 m/z 242.09 [M+H]⁺ (³⁵Cl) m/z 244.09 [M+H]⁺ (³⁷Cl)m/z 212.08 [M+H]⁺m/z 118.08 [M+H]⁺The 3:1 isotopic ratio at 242/244 strictly validates the presence of a single chlorine atom.
LC-MS/MS (CID) m/z 125.01 m/z 125.01 N/ACollision-induced dissociation (CID) cleaves the labile C-N bond, yielding the stable 4-chlorobenzyl carbocation [3].
FTIR (cm⁻¹) ~3350 (broad, O-H) ~1090 (sharp, C-Cl)~1090 (sharp, C-Cl) No O-H stretch~3300 (broad, O-H & N-H)The presence of the O-H stretch in the target rules out complete O-alkylation, validating the free alcohol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false-positive structural assignments.

Protocol 1: High-Resolution NMR & 2D NOESY Acquisition

Objective: Differentiate N-alkylation from O-alkylation and confirm diastereotopicity.

  • Sample Preparation: Dissolve 15 mg of the synthesized target compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it is an aprotic solvent that does not undergo rapid deuterium exchange with the C2-hydroxymethyl -OH group, allowing the hydroxyl proton to be observed. TMS acts as the absolute zero-point internal standard, ensuring that shift variations between the target and references are structural, not solvent-induced artifacts.

  • 1D ¹H Acquisition: Acquire standard 1D proton spectra at 400 MHz or higher.

    • Causality: High field strength is required to resolve the complex multiplets of the C3 and C5 equatorial/axial protons and to clearly visualize the J-coupling (~13.5 Hz) of the benzylic AB quartet.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300–500 ms.

    • Causality: This is the definitive self-validation step. If the compound is O-alkylated, NOESY will show a through-space correlation between the benzylic protons and the -CH₂-O- protons. Because the target is N-alkylated , the NOESY spectrum will exhibit strong spatial cross-peaks between the benzylic CH₂ protons and the C3/C5 protons of the morpholine ring, unambiguously confirming the regiochemistry.

Protocol 2: LC-MS/MS Isotopic and Fragmentation Analysis

Objective: Validate the exact mass, halogen isotopic signature, and specific sub-structural moieties.

  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring complete protonation of the basic tertiary morpholine nitrogen, which maximizes the [M+H]⁺ signal intensity in positive Electrospray Ionization (ESI+).

  • MS1 Isotopic Check: Scan the m/z range of 100–500.

    • Causality: The system validates the halogen content by requiring the observation of both m/z 242.09 and m/z 244.09. A rigid 3:1 relative abundance ratio confirms the presence of exactly one chlorine atom, ruling out poly-alkylation or dechlorination side-products.

  • MS2 (CID) Fragmentation: Isolate the m/z 242.09 precursor ion and apply a collision energy of 20–30 eV.

    • Causality: Applying kinetic energy induces homolytic or heterolytic cleavage at the weakest bonds. The benzylic C-N bond is highly labile. Observing the m/z 125.01 fragment (4-chlorobenzyl cation) cross-validates perfectly with the fragmentation pattern of Reference A, proving the N-benzyl moiety is intact.

Analytical Workflow Visualization

The following diagram maps the logical flow of the cross-validation process, demonstrating how overlapping analytical techniques eliminate structural ambiguities.

ValidationWorkflow Target Target Compound (4-(4-Chlorobenzyl) morpholin-2-yl)methanol NMR 1H/13C NMR Diastereotopic Shift AB Quartet Analysis Target->NMR LCMS LC-MS/MS Isotopic Pattern & CID Cleavage Target->LCMS NOESY 2D NOESY Spatial Correlation (N- vs O-Alkylation) Target->NOESY RefA Reference A 4-(4-chlorobenzyl) morpholine RefA->NMR RefB Reference B (Morpholin-2-yl) methanol RefB->NMR Valid Unambiguous Structural Assignment NMR->Valid LCMS->Valid NOESY->Valid

Cross-validation workflow for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol structural assignment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. PubChem.[Link]

  • ACS Publications. N-Alkylation and N,C-Dialkylation of Amines with Alcohols in the Presence of Ruthenium Catalysts. Organometallics.[Link]

Safety & Regulatory Compliance

Safety

(4-(4-Chlorobenzyl)morpholin-2-yl)methanol proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol As drug development professionals and laboratory scientists, managing the lifecycle of complex synthetic intermediates is just a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

As drug development professionals and laboratory scientists, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a specialized halogenated organic compound that presents unique logistical and environmental challenges at the end of its experimental lifecycle.

This guide provides authoritative, step-by-step methodologies for the segregation, accumulation, and final disposal of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. (4-(4-Chlorobenzyl)morpholin-2-yl)methanol contains two critical functional groups that dictate its handling: a morpholine ring (a tertiary amine in this substituted form) and a 4-chlorobenzyl group (containing a stable carbon-chlorine bond).

  • The C-Cl Bond Causality: Halogenated organic compounds are highly recalcitrant to natural biodegradation. If released into the environment or sewered, they pose severe bioaccumulation risks. Consequently, they require specialized thermal destruction to break the C-Cl bond[1].

  • The Morpholine Ring Causality: The nitrogen atom in the morpholine ring acts as a weak organic base. If mixed indiscriminately with strong acids or oxidizers in a general waste carboy, it can trigger an exothermic neutralization reaction, potentially leading to container pressurization[2][3].

Table 1: Physicochemical & Hazard Profile

Property / HazardMolecular ImplicationOperational Disposal Directive
Chemical Class Halogenated Organic Amine/AlcoholMust be strictly segregated from non-halogenated solvent waste streams.
Halogen Content Stable C-Cl bondCannot be sewered; requires high-temperature incineration with caustic scrubbing.
Reactivity Weak organic baseIncompatible with strong acids and oxidizers; requires isolated storage.
RCRA Status Halogenated Organic Compound (HOC)Subject to EPA Land Disposal Restrictions (LDR); landfilling is prohibited.

Waste Segregation Logic

A fundamental error in laboratory waste management is the co-mingling of halogenated and non-halogenated organic solvents. Non-halogenated waste (e.g., ethanol, hexane) often possesses a high BTU (energy) value and can be blended for fuel recovery at cement kilns[4].

However, introducing even small amounts of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol into a non-halogenated stream ruins its fuel value[5]. Halogenated wastes require specialized incinerators equipped with high-efficiency scrubbers to capture the corrosive hydrogen chloride (HCl) gas produced during combustion[6]. Mixing these streams exponentially increases the disposal cost of the entire carboy and creates severe regulatory compliance issues.

DisposalWorkflow A Waste Generation: (4-(4-Chlorobenzyl)morpholin-2-yl)methanol B Phase Assessment: Water Content < 20%? A->B C Aqueous Waste Stream (Biological/Carbon Treatment) B->C No (>20%) D Organic Waste Stream (Halogenated Accumulation) B->D Yes (<20%) E Compatibility Check: Isolate from Acids/Oxidizers D->E F Labeling & Storage: 'Hazardous Waste - Halogenated' E->F G Final Disposal: High-Temp Incineration + Scrubbing F->G

Logical workflow for the segregation, accumulation, and final disposal of halogenated organic waste.

Step-by-Step Methodologies

Protocol A: Halogenated Waste Accumulation & Segregation

Objective: Safely containerize and store the compound while preventing cross-contamination with non-halogenated streams.

  • Phase Verification: Confirm the waste stream contains less than 20% water. Aqueous solutions containing halogenated organics must be managed separately due to differing commercial treatment requirements (biological/carbon absorption vs. thermal destruction)[3][4].

  • Container Selection: Select a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or a PTFE-lined drum. Avoid metal safety cans if trace degradation has occurred, as residual HCl can cause rapid corrosion[7].

  • Volume Management: Fill the container to a maximum of 75% capacity. This critical step provides necessary headspace for vapor expansion and prevents over-pressurization during ambient temperature fluctuations[3].

  • Regulatory Labeling: Immediately affix a "Hazardous Waste" tag upon the first drop of waste entering the container. Explicitly list "(4-(4-Chlorobenzyl)morpholin-2-yl)methanol" and mark the primary hazard characteristics: "Toxic" and "Halogenated Organic"[7].

  • Segregated Storage: Store the sealed container in a dedicated secondary containment tray within a flammable/corrosive cabinet. Ensure strict physical isolation from strong acids, bases, and oxidizing agents[2][3].

Protocol B: Immediate Spill Response & Containment

Objective: Mitigate personnel exposure and prevent environmental release during an accidental spill.

  • Site Securitization: Evacuate non-essential personnel from the immediate area. Eliminate all local ignition sources, as the organic solvent vehicles carrying the compound may be highly flammable[3].

  • PPE Donning: Equip chemical-resistant gloves (Viton® or polyvinyl alcohol are highly recommended for halogenated aromatics), tightly sealed safety goggles, and a laboratory coat[1].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial spill pad. Crucial: Never use combustible materials like sawdust, which can react dangerously with oxidizing impurities[1].

  • Mechanical Recovery: Using non-sparking tools, carefully scoop the saturated absorbent into a wide-mouth hazardous waste container. Seal tightly[1].

  • Decontamination: Wash the affected surface with water and a mild surfactant. Collect all rinsate and classify it as aqueous halogenated waste, as it now contains trace amounts of the active compound[2].

Final Disposal & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), (4-(4-Chlorobenzyl)morpholin-2-yl)methanol is classified as a Halogenated Organic Compound (HOC). The EPA enforces strict Land Disposal Restrictions (LDRs) for HOCs; liquid hazardous wastes containing HOCs at concentrations greater than or equal to 1,000 mg/kg are strictly prohibited from land disposal[4].

The only compliant and scientifically sound method for final destruction is high-temperature incineration [1]. When subjected to temperatures exceeding 1,000°C in a permitted rotary kiln or liquid injection incinerator, the stable C-Cl bonds are thermally cleaved[6]. Because this combustion process generates corrosive hydrogen chloride (HCl) gas, the incinerator must be equipped with a high-efficiency caustic scrubber system to neutralize the acidic off-gas before it is released into the atmosphere, ensuring complete environmental protection and regulatory compliance[1][6].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis, EPA, [Link]

  • UWO Guide to Classifying Unwanted Materials - University of Wisconsin–Oshkosh, UW Oshkosh,[Link]

  • Hazardous Materials Disposal Guide | Nipissing University, Nipissing University, [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - epa nepis, EPA, [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (4-(4-Chlorobenzyl)morpholin-2-yl)methanol

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a compliance exercise, but as a critical component of reproducible and safe drug development. While specific toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a compliance exercise, but as a critical component of reproducible and safe drug development. While specific toxicological profiles for novel compounds like (4-(4-Chlorobenzyl)morpholin-2-yl)methanol may be limited, we can build a highly reliable, self-validating safety protocol by analyzing its structural causality.

This guide provides researchers and drug development professionals with the essential, step-by-step operational and disposal plans required to handle this compound safely.

Hazard Assessment & Structural Causality

To determine the correct Personal Protective Equipment (PPE) and engineering controls, we must evaluate the molecule's substructures and their physiological implications:

  • The Morpholine Core: Morpholine and its saturated heterocyclic derivatives are inherently basic. Upon contact with moisture (such as sweat or ocular fluid), they can cause severe tissue irritation or chemical burns[1].

  • The 4-Chlorobenzyl Substituent: The addition of a halogenated benzyl moiety significantly increases the molecule's lipophilicity. This is a critical factor because highly lipophilic compounds can more easily penetrate the lipid-rich stratum corneum of human skin. Furthermore, chlorobenzyl precursors are known skin sensitizers and potential lachrymators[2].

  • The Hydroxymethyl Group: This group acts as a hydrogen bond donor/acceptor, potentially increasing the compound's solubility in polar biological microenvironments.

Personal Protective Equipment (PPE) Matrix

Based on the structural causality outlined above, the following PPE must be worn at all times when handling the neat compound or its concentrated solutions.

PPE CategoryRequired SpecificationScientific Justification
Hand Protection 100% Nitrile (min 0.11 mm thickness) or NeopreneProtects against lipophilic permeation enhanced by the chlorobenzyl group. Double-gloving is recommended during solvent dissolution.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation characteristic of basic morpholine derivatives[1]. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat & Full-Length PantsMinimizes exposed skin area; FR material mitigates risks if the compound is dissolved in highly flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing dry powders outside of a draft-shielded fume hood to prevent inhalation of sensitized particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By following these sequential steps, you ensure that engineering controls and PPE work in tandem to eliminate exposure risks.

Workflow S1 1. Risk Assessment S2 2. PPE Donning S1->S2 S3 3. Fume Hood Operations S2->S3 S4 4. In-situ Decontamination S3->S4 S5 5. Halogenated Disposal S4->S5

Standard operating workflow for handling halogenated morpholine derivatives.

Step-by-Step Methodology:
  • Pre-Operation Setup: Verify that the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers or strong acids, which may react exothermically with the basic morpholine nitrogen.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears before donning. Secure your FR lab coat and ensure splash goggles form a tight seal against your face.

  • Material Transfer: Use anti-static, grounded spatulas for weighing the solid compound. Weigh the material directly inside the fume hood using a draft-shielded analytical balance. Do not transport unsealed powders across the laboratory.

  • Solvent Dissolution: If preparing a stock solution, add the chosen organic solvent (e.g., dichloromethane, methanol) slowly while maintaining continuous magnetic stirring. Keep the fume hood sash as low as ergonomically possible to provide a physical barrier against unexpected splashes.

  • In-Situ Decontamination: Immediately wipe down all spatulas, balance pans, and hood surfaces with a lint-free cloth dampened with isopropanol. Dispose of these contaminated wipes directly into the solid halogenated waste container.

Waste Management & Disposal Plan

Because (4-(4-Chlorobenzyl)morpholin-2-yl)methanol contains a covalently bonded chlorine atom, it is strictly classified as a halogenated organic compound . Segregation of this waste is the most critical logistical step in your operation.

The Causality of Halogenated Segregation

Environmental Protection Agency (EPA) regulations and institutional Environmental Health and Safety (EHS) guidelines mandate the strict separation of halogenated and non-halogenated waste[3].

  • Cost Implications: It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[3]. Mixing even a small amount of a chlorobenzyl derivative into a non-halogenated carboy converts the entire volume into halogenated waste, needlessly inflating your laboratory's disposal costs[4].

  • Environmental Safety: Halogenated organics cannot be disposed of via standard fuel blending. They require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to prevent the atmospheric release of highly toxic dioxins and furans[5].

WasteDecision Start Chemical Waste Generated Check Contains Halogens (e.g., Chlorine)? Start->Check Halo Halogenated Waste (Red Container) Check->Halo Yes NonHalo Non-Halogenated Waste (Green Container) Check->NonHalo No Incinerate High-Temp Incineration (EPA Compliant) Halo->Incinerate

Decision matrix for the segregation and disposal of halogenated organic laboratory waste.

Disposal Execution Steps:
  • Liquid Waste: Pour all reaction filtrates and solvent washes containing the compound into a clearly labeled, red-tagged "Halogenated Organic Waste" safety can. Ensure the pH is between 5.5 and 9.5 before sealing[3].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and decontamination wipes in a dedicated solid hazardous waste bin lined with a chemically compatible bag.

  • Labeling: Do not rely on memory. Update the hazardous waste log attached to the safety can immediately after adding your waste, explicitly listing "chlorobenzyl morpholine derivative" and the solvent used.

References

  • Source: benchchem.
  • Source: epa.
  • Source: nih.gov (PubChem)
  • Title: 7.
  • Source: hazardouswasteexperts.

Sources

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